Bcn-SS-nhs
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O6S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16? |
InChI Key |
LDUOFTPHQYSEJW-XYPWUTKMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
Bcn-SS-nhs: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcn-SS-nhs, or Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a strained bicyclononyne (BCN) moiety for copper-free click chemistry, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester for amine reactivity, offers a versatile platform for the precise assembly of complex biomolecules. This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of this compound, including detailed experimental protocols and workflow visualizations to support its effective implementation in research and drug development.
Chemical Properties and Structure
This compound is a molecule meticulously designed for bioorthogonal and cleavable conjugation strategies. Its structure allows for a two-step sequential or one-pot conjugation to biomolecules.
Core Structural Features:
-
Bicyclo[6.1.0]nonyne (BCN): A cyclooctyne derivative characterized by significant ring strain. This strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction proceeds readily in aqueous environments and in the presence of a wide range of functional groups found in biological systems.
-
Disulfide Bond (-S-S-): This cleavable linker is stable under physiological conditions but can be readily reduced by intracellular reducing agents such as glutathione (GSH) or by exogenous reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This feature is paramount in the design of ADCs, enabling the selective release of a cytotoxic payload within the target cell.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins and antibodies, to form stable amide bonds.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆N₂O₆S₂ | [1] |
| Molecular Weight | 454.56 g/mol | [1][2] |
| Purity | Typically >90-95% | [1] |
| Appearance | White solid or colorless oil | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous solvents can be stored at -20°C for short periods. |
Experimental Protocols
The utility of this compound lies in its straightforward application in bioconjugation protocols. Below are detailed methodologies for its use.
Representative Synthesis of a this compound Analogue
Step 1: Synthesis of a BCN-alkanol Precursor. This can be achieved through a multi-step process starting from cyclooctadiene, involving cyclopropanation followed by a series of transformations to introduce a hydroxyl group.
Step 2: Introduction of the Disulfide Linker. The BCN-alkanol is reacted with a disulfide-containing carboxylic acid, such as 3,3'-dithiodipropionic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an ester linkage.
Step 3: NHS Ester Formation. The terminal carboxylic acid of the disulfide linker is then activated by reaction with N-hydroxysuccinimide in the presence of a carbodiimide (e.g., DCC or EDC) in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The final product is then purified by chromatography.
Protocol for Antibody Conjugation via NHS Ester Coupling
This protocol describes the conjugation of this compound to an antibody through its primary amines.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired concentration.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of a Bcn-functionalized antibody with an azide-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Bcn-functionalized antibody (from section 2.2)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the Bcn-functionalized antibody in the reaction buffer. Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the Bcn-functionalized antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-containing molecules.
Protocol for Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.
Materials:
-
Disulfide-linked conjugate
-
Reducing agent stock solution (e.g., 1 M DTT in water or 0.5 M TCEP in water, pH 7.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Prepare a solution of the disulfide-linked conjugate in the reaction buffer.
-
Reduction: Add the reducing agent to the conjugate solution to a final concentration of 1-20 mM for DTT or 1-5 mM for TCEP. To mimic intracellular conditions, glutathione (GSH) can be used at a concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Analysis: The release of the conjugated molecule can be analyzed by techniques such as HPLC, mass spectrometry, or SDS-PAGE (under reducing conditions).
Visualizations
Logical Workflow for ADC Synthesis using this compound
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Mechanism of Action: ADC Delivery and Payload Release
Caption: Mechanism of action for an ADC utilizing a this compound linker.
Conclusion
This compound stands as a powerful and versatile tool for researchers and drug developers. Its trifunctional nature allows for the seamless integration of bioorthogonal ligation and cleavable linker strategies in the construction of complex biomolecular conjugates. The well-defined reactivity of its BCN and NHS ester moieties, coupled with the predictable cleavage of its disulfide bond, provides a high degree of control over the conjugation process and the subsequent release of payloads. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in advancing the frontiers of bioconjugation chemistry and targeted therapeutics.
References
An In-Depth Technical Guide to the Bcn-SS-NHS Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bcn-SS-NHS heterobifunctional linker, a versatile tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document details the mechanism of action, provides quantitative data on reaction kinetics, outlines detailed experimental protocols, and offers troubleshooting guidance for the use of this linker.
Core Concepts: The Trimodal Action of this compound
The this compound linker is comprised of three key functional components, each with a distinct role in the bioconjugation process:
-
N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment of the linker to a biomolecule, such as an antibody, through the formation of a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues).
-
Disulfide (SS) Bond: This cleavable linkage provides a mechanism for the controlled release of a conjugated payload. The disulfide bond is stable in the extracellular environment but is readily cleaved under the reducing conditions found within the cytoplasm of cells.[1][2]
-
Bicyclo[6.1.0]nonyne (Bcn): As a strained alkyne, Bcn is a key participant in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction enables the highly efficient and specific attachment of an azide-modified payload to the Bcn-functionalized biomolecule.
The sequential and orthogonal nature of these reactions allows for a precise and controlled approach to constructing complex bioconjugates.
Mechanism of Action: A Two-Step Conjugation and Cleavage Pathway
The bioconjugation and subsequent payload release using the this compound linker follows a well-defined, two-step mechanism:
Step 1: Amine Acylation: The NHS ester of the linker reacts with primary amines on the surface of a protein (e.g., an antibody) to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the deprotonation of the amine, enhancing its nucleophilicity.[5]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Following the attachment of the linker to the protein, an azide-modified payload is introduced. The strained Bcn ring of the linker undergoes a [3+2] cycloaddition with the azide to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.
Step 3: Reductive Cleavage: Once the bioconjugate (e.g., an ADC) is internalized by a target cell, the disulfide bond within the linker is exposed to the reducing intracellular environment. Reducing agents such as glutathione (GSH), which is present in high concentrations in the cytoplasm, cleave the disulfide bond, releasing the payload.
Below is a graphical representation of the overall workflow.
Quantitative Data for Reaction Optimization
The efficiency of the bioconjugation process is dependent on the kinetics of the individual reaction steps. The following tables summarize key quantitative data to aid in the design and optimization of experiments using the this compound linker.
Table 1: NHS Ester Hydrolysis Rates
The stability of the NHS ester is critical for efficient conjugation to the primary amine. The primary competing reaction is hydrolysis, which is highly pH-dependent.
| pH | Half-life of NHS Ester | Reference |
| 7.0 | 4-5 hours (at 0°C) | |
| 8.0 | 210 minutes | |
| 8.5 | 180 minutes | |
| 8.6 | 10 minutes (at 4°C) | |
| 9.0 | 125 minutes |
Note: Half-life can vary depending on the specific NHS ester and buffer conditions.
Table 2: Bcn-Azide SPAAC Reaction Kinetics
The rate of the SPAAC reaction is influenced by the structure of both the Bcn derivative and the azide.
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | ~0.14 | |
| BCN | Primary Azides | 0.012 - 0.024 | |
| BCN | Secondary Azides | 0.012 - 0.024 | |
| BCN | Tertiary Azides | 0.012 - 0.024 |
Note: Reaction rates can be influenced by solvent and temperature.
Table 3: Disulfide Bond Cleavage Kinetics
The rate of disulfide bond cleavage is dependent on the reducing agent and its concentration.
| Reducing Agent | Concentration | Conditions | Rate/Time to Completion | Reference |
| Dithiothreitol (DTT) | 12.5 mM | 200 pN force | Rate constant (k) = 27.6 M⁻¹·s⁻¹ | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 30 µM | pH 1.5-8.5 | Complete reduction in < 40 seconds | |
| TCEP | 1:1 molar ratio with disulfide | Room Temperature | ~1 hour for complete reduction | |
| Glutathione (GSH) | 10 mM | pH 7.2 | Significant release in 30-120 minutes |
Detailed Experimental Protocols
This section provides a general, step-by-step protocol for the synthesis of an antibody-drug conjugate using the this compound linker.
Materials and Reagents
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Azide-modified payload
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Protocol for Antibody Modification with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (pH 8.3-8.5).
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of Bcn-Modified Antibody:
-
Remove excess, unreacted this compound using a spin desalting column or SEC.
-
The purified Bcn-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol for SPAAC Reaction with Azide-Modified Payload
-
Payload Preparation:
-
Dissolve the azide-modified payload in DMSO to a suitable stock concentration.
-
-
SPAAC Reaction:
-
To the Bcn-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4), add a 3- to 5-fold molar excess of the azide-modified payload.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC using SEC to remove unreacted payload and any aggregates.
-
Collect fractions corresponding to the monomeric ADC.
-
The purified ADC can be concentrated using centrifugal filter units.
-
Cellular Uptake and Payload Release Signaling Pathway
The following diagram illustrates the general pathway of ADC internalization and payload release for a disulfide-linked conjugate.
Troubleshooting Guide
This section addresses common issues that may arise during the bioconjugation process with the this compound linker.
Low Yield in NHS Ester Conjugation
-
Problem: Low degree of labeling of the antibody with the this compound linker.
-
Possible Causes:
-
Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous buffers.
-
Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.
-
Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the antibody for reaction with the NHS ester.
-
-
Solutions:
-
Prepare the this compound stock solution in anhydrous DMSO immediately before use.
-
Ensure the reaction buffer is within the optimal pH range.
-
Use amine-free buffers for the conjugation reaction.
-
Inefficient SPAAC Reaction
-
Problem: Incomplete conjugation of the azide-modified payload to the Bcn-modified antibody.
-
Possible Causes:
-
Steric hindrance: The Bcn moiety on the antibody may be in a sterically hindered location, preventing efficient reaction with the azide.
-
Low reactant concentrations: Insufficient concentrations of the reactants can lead to slow reaction kinetics.
-
-
Solutions:
-
Consider using a linker with a longer spacer arm to reduce steric hindrance.
-
Increase the concentration of the azide-modified payload.
-
Increase the reaction time.
-
Premature Cleavage of the Disulfide Bond
-
Problem: The payload is released before the ADC reaches the target cell.
-
Possible Cause:
-
Presence of reducing agents in the buffer during conjugation or storage.
-
-
Solution:
-
Ensure all buffers are free of reducing agents such as DTT or TCEP.
-
Side Reaction of Bcn with Thiols
-
Problem: The Bcn group reacts with free thiols (e.g., from cysteine residues) on the antibody, leading to non-specific conjugation.
-
Possible Cause:
-
Bcn can undergo a thiol-yne addition reaction with free sulfhydryl groups.
-
-
Solutions:
-
Block free thiols on the antibody with a reagent like iodoacetamide before conjugation with the this compound linker.
-
Add a small molecule thiol, such as β-mercaptoethanol, to the reaction mixture to act as a competitive inhibitor.
-
By understanding the principles and methodologies outlined in this guide, researchers can effectively utilize the this compound linker for the development of advanced bioconjugates for a wide range of applications in research and drug development.
References
The Architect's Guide to Controlled Payload Release: An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these sophisticated biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to its cytotoxic payload. This technical guide provides a comprehensive exploration of cleavable linkers, a dominant strategy in ADC design, detailing their mechanisms of action, chemical diversity, and the experimental methodologies crucial for their evaluation.
The Critical Role of the Linker in ADC Design
The linker in an ADC is not a mere spacer but an intelligent molecular entity engineered to maintain a stable connection between the antibody and the payload in systemic circulation, and to facilitate the selective release of the cytotoxic agent within the target tumor cell or its microenvironment.[1][2] The choice of linker profoundly influences the ADC's pharmacokinetic profile, therapeutic index, and overall efficacy.[1][3] Cleavable linkers are designed to be severed in response to specific physiological triggers that are ideally unique to the tumor microenvironment or intracellular compartments of cancer cells.[1]
Major Classes of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on the specific trigger that initiates payload release. The three primary classes are enzyme-cleavable, pH-sensitive, and glutathione-sensitive linkers.
Enzyme-Cleavable Linkers: Exploiting the Tumor's Proteolytic Machinery
Enzyme-cleavable linkers are designed to be substrates for proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells. This strategy offers a high degree of tumor selectivity.
-
Cathepsin-Cleavable Linkers: The most prevalent enzyme-cleavable linkers incorporate dipeptide sequences, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are recognized and cleaved by lysosomal proteases like Cathepsin B. Cathepsin B is often overexpressed in various tumor types. Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating the release of the payload. Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the release of an unmodified, fully active drug.
-
β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is also found to be overexpressed in some tumor microenvironments. β-glucuronide linkers offer the advantage of high hydrophilicity, which can reduce the propensity for ADC aggregation.
pH-Sensitive Linkers: Leveraging the Acidic Tumor Environment
The tumor microenvironment and intracellular compartments like endosomes and lysosomes are more acidic (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4). pH-sensitive linkers are engineered to be stable at neutral pH and to undergo hydrolysis in acidic conditions, triggering payload release.
-
Hydrazone Linkers: Hydrazone-based linkers were among the first pH-sensitive linkers to be clinically evaluated. They are formed by the reaction of a ketone or aldehyde with a hydrazine derivative. The stability of the hydrazone bond is pH-dependent, with hydrolysis occurring more rapidly at lower pH values.
Glutathione-Sensitive Linkers: Capitalizing on the Reductive Intracellular Environment
The intracellular environment of cells, particularly tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream. Glutathione-sensitive linkers exploit this differential to achieve intracellular drug release.
-
Disulfide Linkers: These linkers contain a disulfide bond that is readily cleaved by intracellular glutathione through a thiol-disulfide exchange reaction. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage in circulation.
Quantitative Analysis of Cleavable Linker Performance
The selection of an optimal cleavable linker is guided by a rigorous quantitative assessment of its stability, cleavage kinetics, and impact on ADC efficacy. The following tables summarize key quantitative data for different cleavable linker types.
| Linker Type | Linker Example | Condition | Half-life (t½) | Reference(s) |
| pH-Sensitive | Hydrazone (AcBut) | pH 7.4 | > 24 hours (6% hydrolysis) | |
| pH 4.5 | ~24 hours (97% release) | |||
| Acyl Hydrazone | pH 7.0 | > 2.0 hours | ||
| pH 5.0 | 2.4 minutes | |||
| General Hydrazone | pH 7.0 | 183 hours | ||
| pH 5.0 | 4.4 hours | |||
| Enzyme-Sensitive | Val-Cit (vc) | Human Plasma | > 7 days | |
| Val-Cit (vc) | Mouse Plasma | Unstable (cleaved by Ces1c) | ||
| Chemically-Cleavable | Carbonate | Plasma | 36 hours |
Table 1: Comparative Plasma Stability of Cleavable Linkers. This table highlights the stability of different linker types under physiological and acidic conditions, demonstrating their designed response to environmental triggers.
| ADC Construct | Cell Line | IC50 (ng/mL) | Linker Type | Reference(s) |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 10.5 | Cleavable (Val-Cit) | |
| Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+) | 6.4 | Non-cleavable (SMCC) | |
| Anti-CD30-vc-MMAE | Karpas 299 (CD30+) | ~5 | Cleavable (Val-Cit) | |
| Anti-CD30-mc-MMAF | Karpas 299 (CD30+) | ~5 | Non-cleavable (mc) |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers. This table compares the potency of ADCs with different linker strategies, illustrating that both approaches can yield highly potent molecules. The choice of linker can be payload and target-dependent.
Experimental Protocols for the Characterization of Cleavable Linkers
A thorough evaluation of ADCs with cleavable linkers requires a suite of well-defined in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Plasma Stability Assay (LC-MS/MS Method)
Objective: To determine the in vitro stability of an ADC in plasma by quantifying the amount of intact ADC and/or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation (optional)
-
LC-MS/MS system
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Incubation: Incubate the ADC at a predetermined concentration (e.g., 10 µM) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation (for intact ADC analysis):
-
At each time point, dilute the plasma sample in PBS.
-
(Optional) Perform immunoprecipitation using Protein A or G beads to isolate the ADC.
-
Elute the ADC from the beads.
-
-
Sample Preparation (for released payload analysis):
-
At each time point, add a quenching solution to the plasma sample to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of the intact ADC (by measuring the drug-to-antibody ratio, DAR) or the free payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile of the linker.
In Vitro Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
ADC with a peptide linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction. A typical final ADC concentration is 1-10 µM, and the enzyme concentration can range from 10-100 nM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the quenching solution.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate of the linker.
Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency and target-specificity of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the existing medium from the cells and add the ADC or antibody solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value. A significantly lower IC50 value for the antigen-positive cells compared to the antigen-negative cells indicates target-specific cytotoxicity.
Visualizing the Journey of an ADC: Signaling Pathways and Experimental Workflows
Understanding the intracellular fate of an ADC is crucial for optimizing linker design. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes.
Caption: Intracellular trafficking and payload release of an ADC with a cleavable linker.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Conclusion and Future Directions
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and thereby enhancing the therapeutic window of these powerful cancer therapies. The choice of a cleavable linker strategy—be it enzyme-sensitive, pH-labile, or redox-responsive—must be carefully considered and rigorously evaluated based on the specific target, payload, and desired pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the rational design and preclinical assessment of next-generation ADCs.
Future innovations in cleavable linker technology will likely focus on the development of novel cleavage triggers with even greater tumor specificity, linkers that can release multiple payloads, and linkers that are responsive to a combination of stimuli, further refining the precision and efficacy of antibody-drug conjugates in the fight against cancer.
References
An In-Depth Technical Guide to Copper-Free Click Chemistry with Bcn Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of copper-free click chemistry utilizing bicyclo[6.1.0]nonyne (BCN) linkers. BCN linkers are instrumental in the field of bioconjugation due to their high reactivity and stability in biological environments, enabling the precise and efficient labeling and modification of biomolecules without the need for cytotoxic copper catalysts. This document details the core principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN, presents comparative quantitative data, offers detailed experimental protocols for key applications, and addresses potential challenges and troubleshooting strategies.
Introduction to Copper-Free Click Chemistry and BCN Linkers
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, but the cytotoxicity of the copper catalyst limits its applications in living systems.[1] This led to the development of copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides.[1]
Bicyclo[6.1.0]nonyne (BCN) is a highly strained cyclooctyne that has gained prominence in SPAAC.[1] Its high ring strain is the driving force for its reactivity with azides, leading to the formation of a stable triazole linkage.[1] BCN linkers are valued for their excellent reaction kinetics, good solubility, and relatively small size compared to other cyclooctynes like dibenzocyclooctyne (DBCO). These properties make BCN an ideal tool for a wide range of applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
The reaction between a BCN linker and an azide proceeds via a concerted [3+2] dipolar cycloaddition mechanism. The high ring strain of the BCN molecule lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and without a catalyst. Density functional theory (DFT) calculations have shown that the fast reaction rate is due to the lower energy required to distort the azide and the alkyne into the transition-state geometry.
Quantitative Data and Performance Comparison
The choice of a cyclooctyne linker is often a trade-off between reaction speed and stability. While DBCO generally exhibits faster reaction kinetics with aliphatic azides, BCN shows superior performance with aromatic azides and offers enhanced stability in the presence of thiols.
Reaction Kinetics: BCN vs. DBCO
The second-order rate constants for the reaction of BCN and DBCO with various azides are summarized below.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Phenyl Azide | 0.2 | |
| DBCO | Phenyl Azide | 0.033 | |
| BCN | Primary Azide | 0.043 | |
| ADIBO (DBCO analog) | Primary Azide | 0.317 | |
| BCN | Secondary Azide | 0.029 | |
| ADIBO (DBCO analog) | Secondary Azide | 0.126 | |
| BCN | Tertiary Azide | 0.007 | |
| ADIBO (DBCO analog) | Tertiary Azide | 0.002 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Stability in Biological Media
A crucial factor for in vivo applications is the stability of the linker in the presence of endogenous nucleophiles like glutathione (GSH).
| Linker | Condition | Half-life | Reference |
| BCN | In the presence of GSH | ~6 hours | |
| DBCO | In the presence of GSH | ~71 minutes |
This data highlights that BCN is significantly more stable than DBCO in reducing environments, making it a more robust choice for many cellular and in vivo applications.
Experimental Protocols
The following are detailed protocols for common applications of BCN linkers in bioconjugation.
General Protocol for Antibody Labeling with BCN-NHS Ester
This protocol describes the labeling of an antibody with a BCN linker via its lysine residues using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
BCN-NHS Ester Preparation:
-
Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved BCN-NHS ester to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of BCN-labeled Antibody:
-
Remove the excess, unreacted BCN-NHS ester and quenching buffer using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).
-
Conjugation of a Small Molecule to a BCN-Functionalized Antibody
This protocol outlines the "click" reaction between a BCN-labeled antibody and an azide-containing small molecule.
Materials:
-
BCN-functionalized antibody (from Protocol 4.1)
-
Azide-modified small molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the azide-containing small molecule to the purified BCN-labeled antibody.
-
-
SPAAC Reaction:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove any unreacted components.
-
Synthesis of an Antibody-Drug Conjugate (ADC) using a BCN Linker
This protocol provides a general workflow for the synthesis of a site-specific ADC.
Troubleshooting Common Side Reactions: The Thiol-Yne Reaction
A potential side reaction with BCN linkers is the thiol-yne reaction, where the strained alkyne reacts with free thiol groups, such as those on cysteine residues in proteins. This can lead to non-specific labeling.
Strategies to Mitigate the Thiol-Yne Reaction:
-
Thiol Blocking: Before introducing the BCN linker, block free thiols on the biomolecule using reagents like iodoacetamide (IAM).
-
Competitive Inhibition: Add a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture at a low concentration. This will competitively react with the BCN linker, reducing its reaction with cysteines on the protein of interest.
Conclusion
BCN linkers are powerful tools in the field of copper-free click chemistry, offering a robust and versatile method for the bioconjugation of sensitive molecules in complex biological environments. Their favorable balance of reactivity and stability makes them particularly well-suited for applications in drug development and cellular biology. While DBCO linkers may be preferred for applications where reaction speed is the primary concern, the superior stability of BCN in the presence of thiols and its favorable kinetics with aromatic azides make it a compelling choice for a wide range of experimental designs. By understanding the underlying chemistry and following optimized protocols, researchers can effectively leverage BCN linkers to advance their scientific goals.
References
The Critical Balancing Act: Disulfide Bonds in Antibody-Drug Conjugate Payload Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these complex biotherapeutics is the linker, a chemical bridge connecting the monoclonal antibody to its payload. Among the various linker technologies, disulfide linkers have emerged as a key strategy, exploiting the differential redox potentials between the extracellular and intracellular environments to trigger payload release. This technical guide provides a comprehensive exploration of the role of disulfide bonds in ADC payload release, detailing the underlying mechanisms, experimental methodologies for their characterization, and the critical interplay between linker stability and therapeutic efficacy.
The Chemistry and Mechanism of Disulfide Linkers in ADCs
Disulfide linkers are a class of cleavable linkers that incorporate a disulfide bond (R-S-S-R') into their structure.[] The fundamental principle behind their use in ADCs lies in the significant difference in the concentration of reducing agents, primarily glutathione (GSH), between the blood plasma and the intracellular cytoplasm.[][2]
-
Extracellular Stability: In the bloodstream, the concentration of glutathione is relatively low (approximately 5 µM), which helps maintain the integrity of the disulfide bond, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[]
-
Intracellular Cleavage: Upon internalization of the ADC into a target tumor cell, it is exposed to a much higher concentration of glutathione (1-10 mM).[2] This highly reducing environment facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active payload.
The kinetics of this cleavage can be finely tuned through chemical modifications to the linker structure. One of the most critical factors influencing the stability and release characteristics of a disulfide linker is steric hindrance around the disulfide bond.
-
Unhindered Disulfide Linkers: These linkers are more susceptible to reduction and tend to release the payload more rapidly.
-
Hindered Disulfide Linkers: The introduction of bulky groups, such as methyl groups, adjacent to the disulfide bond increases its stability and slows the rate of cleavage. This enhanced stability in circulation can reduce off-target toxicity but may also lead to slower or less efficient payload release within the tumor cell.
Finding the optimal balance between stability in circulation and efficient intracellular release is a crucial aspect of designing effective and safe disulfide-linked ADCs.
Visualizing the Payload Release Pathway
The following diagram illustrates the journey of a disulfide-linked ADC from systemic circulation to intracellular payload release.
Caption: Pathway of a disulfide-linked ADC from circulation to payload release and cell death.
Experimental Protocols for Characterizing Disulfide-Linked ADCs
A suite of in vitro and in vivo assays is essential to characterize the stability, payload release kinetics, and efficacy of disulfide-linked ADCs.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.
Objective: To determine the rate of payload deconjugation from the ADC in plasma over time.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
ADC Capture: The ADC is isolated from the plasma using affinity capture, for example, with Protein A magnetic beads.
-
Analysis: The stability of the ADC is assessed by:
-
Measuring Drug-to-Antibody Ratio (DAR): The captured ADC is analyzed by methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload release.
-
Quantifying Released Payload: The plasma supernatant (after ADC capture) is analyzed by LC-MS/MS to quantify the amount of free payload that has been released.
-
Caption: Experimental workflow for assessing the in vitro plasma stability of an ADC.
Glutathione (GSH) Cleavage Assay
This assay simulates the intracellular reducing environment to evaluate the susceptibility of the disulfide linker to cleavage by glutathione.
Objective: To determine the kinetics of disulfide bond cleavage and payload release in the presence of a high concentration of GSH.
Methodology:
-
Reaction Setup: The ADC is incubated in a buffered solution (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 1-10 mM).
-
Incubation: The reaction mixture is incubated at 37°C.
-
Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The reaction mixture is analyzed by LC-MS to quantify the amount of released payload and the remaining intact ADC, allowing for the determination of the cleavage rate.
Intracellular Payload Release Assay
This assay directly measures the release of the payload within target cells.
Objective: To quantify the amount of payload released inside tumor cells following ADC internalization.
Methodology:
-
Cell Treatment: Target tumor cells are incubated with the ADC for a specific period to allow for binding and internalization.
-
Cell Lysis: After incubation, the cells are washed to remove unbound ADC and then lysed to release the intracellular contents.
-
Payload Extraction: The payload is extracted from the cell lysate, often using a protein precipitation step with an organic solvent.
-
Quantification: The concentration of the released payload in the cell extract is quantified using a sensitive analytical method, typically LC-MS/MS.
Quantitative Data on Disulfide Linker Performance
The choice of disulfide linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vivo Stability of Disulfide-Linked Maytansinoid ADCs
| Linker | Steric Hindrance | Half-life in Circulation (days) | Reference |
| SPDB-DM4 | Hindered (two methyl groups) | ~9 |
Table 2: Comparative Efficacy of Disulfide-Linked ADCs in Xenograft Models
| ADC | Linker Type | Tumor Growth Inhibition | Reference |
| huC242-SPP-DM1 | Less Hindered | Moderate | |
| huC242-SPDB-DM4 | Moderately Hindered | High | |
| huC242-SSNPM-DM4 | Highly Hindered | Moderate |
Note: Efficacy can be influenced by multiple factors beyond linker stability, including the bystander effect.
Conclusion: The Path Forward for Disulfide Linkers in ADCs
Disulfide linkers represent a powerful tool in the design of ADCs, enabling selective payload release in the tumor microenvironment. The ability to modulate their stability through steric hindrance allows for the fine-tuning of an ADC's therapeutic index. However, the development of next-generation disulfide-linked ADCs requires a deep understanding of the intricate balance between plasma stability and intracellular cleavage kinetics. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the rational design and rigorous evaluation of novel disulfide linkers, ultimately paving the way for the development of safer and more effective cancer therapies. Future research will likely focus on developing novel disulfide linker chemistries that can further decouple circulation stability from efficient intracellular payload release, expanding the therapeutic window of this promising class of drugs.
References
Bcn-SS-nhs Applications in Targeted Therapy Research: A Technical Guide
This in-depth technical guide explores the applications of the Bcn-SS-nhs linker in the field of targeted therapy research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the linker's mechanism, detailed experimental protocols, and its role in the development of antibody-drug conjugates (ADCs).
Introduction to this compound Linker
The this compound (Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester) is a heterobifunctional and cleavable linker that plays a pivotal role in the construction of targeted therapeutics, particularly ADCs.[1][2][3] Its unique architecture allows for a two-step conjugation process, providing a stable linkage between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload. The key features of the this compound linker include:
-
Bicyclo[6.1.0]nonyne (Bcn) group: This strained alkyne moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified molecules.[1][2]
-
N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as those found on lysine residues of antibodies, to form stable amide bonds.
-
Disulfide (-S-S-) bond: This cleavable element is stable in the systemic circulation but can be readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This selective cleavage ensures the controlled release of the cytotoxic payload at the target site.
The combination of these features makes this compound an invaluable tool for developing ADCs with enhanced therapeutic windows, minimizing off-target toxicity while maximizing efficacy against tumor cells.
Mechanism of Action in Targeted Therapy
The therapeutic strategy underpinning ADCs constructed with the this compound linker involves a multi-step process that leverages both the specificity of the antibody and the conditional cleavage of the linker.
-
Targeting and Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the reducing environment of the cell, the disulfide bond of the this compound linker is cleaved. This releases the cytotoxic payload in its active form.
-
Induction of Cell Death: The liberated payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
This targeted delivery and controlled release mechanism is crucial for the efficacy and safety of the ADC, as it concentrates the cytotoxic agent at the site of the tumor while limiting its exposure to healthy tissues.
Quantitative Data Summary
The following table summarizes representative quantitative data for an illustrative HER2-targeted ADC constructed using a disulfide-based linker similar to this compound. This data is compiled from typical findings in ADC research and serves to provide a comparative overview.
| Parameter | Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) | |
| In Vitro Cytotoxicity (IC50) | |||
| HER2-positive cells (e.g., SK-BR-3) | 0.5 - 5 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | |
| HER2-negative cells (e.g., MDA-MB-231) | > 1000 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | |
| Plasma Stability (Half-life of intact ADC) | ~150 hours | LC-MS/MS | |
| Payload Release in Reducing Conditions (t1/2) | < 1 hour (in 5 mM GSH) | LC-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of an ADC utilizing a this compound linker.
Antibody Modification with an Azide Handle
This protocol describes the introduction of an azide group onto the antibody for subsequent SPAAC reaction.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Azide-PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Reaction buffer: PBS, pH 8.0-8.5.
Procedure:
-
Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Adjust the pH of the antibody solution (typically 1-5 mg/mL) to 8.0-8.5 with a suitable buffer.
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Azide-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).
Conjugation of this compound-Payload to the Azide-Modified Antibody via SPAAC
This protocol details the "click chemistry" step to link the drug to the antibody.
Materials:
-
Azide-modified antibody.
-
This compound-payload conjugate.
-
Anhydrous DMSO.
-
Reaction buffer: PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Prepare a 10 mM stock solution of the this compound-payload conjugate in anhydrous DMSO.
-
To the azide-modified antibody solution, add a 3 to 5-fold molar excess of the this compound-payload stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.
-
Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay
This protocol is for assessing the potency and specificity of the ADC against cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
The purified ADC, unconjugated antibody, and free cytotoxic payload.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed the HER2-positive and HER2-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Plasma Stability Assay
This protocol evaluates the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
The purified ADC.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
LC-MS/MS system.
-
Protein precipitation reagents (e.g., acetonitrile).
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Process the plasma samples by precipitating the proteins with cold acetonitrile to extract the ADC and any released payload.
-
Analyze the samples using an LC-MS/MS method capable of quantifying both the intact ADC and the free payload.
-
Plot the percentage of intact ADC remaining over time to determine the plasma stability and calculate its half-life.
Signaling Pathways in Targeted Therapy
ADCs developed with this compound linkers are often designed to target key signaling pathways that are dysregulated in cancer. Below are diagrams of two such pathways, the HER2 and EGFR signaling pathways, which are frequent targets in cancer therapy.
Caption: HER2 Signaling Pathway leading to cell proliferation and survival.
Caption: EGFR Signaling Pathway promoting cell cycle progression and inhibiting apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of an ADC using the this compound linker.
Caption: General workflow for ADC synthesis and evaluation.
References
An In-depth Technical Guide to the Core Principles of Bcn-SS-NHS in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester (Bcn-SS-NHS), a heterobifunctional, cleavable linker pivotal in the field of bioconjugation and essential for the development of advanced protein therapeutics such as antibody-drug conjugates (ADCs).
Core Principles of this compound
This compound is a versatile chemical tool designed for the precise and controlled modification of proteins. Its structure is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide (-S-S-) bond, and a bicyclo[6.1.0]nonyne (Bcn) group. This unique combination of functionalities allows for a two-step sequential or one-pot conjugation strategy, culminating in a protein conjugate with a cleavable linkage.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues. The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently attaching the linker to the protein.[3] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).
-
Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable element within the linker. This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of glutathione (GSH), which is abundant in the intracellular environment.[2][] This feature is particularly advantageous for applications requiring the controlled release of a payload, such as in ADCs, where the cytotoxic drug is released within the target cancer cell.
-
Bicyclo[6.1.0]nonyne (Bcn): The Bcn group is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of a second molecule of interest (e.g., a drug, a fluorescent dye, or a biotin tag) that has been pre-functionalized with an azide group, without interfering with other functional groups present in a biological system.
Quantitative Data on Reaction Parameters
The success of protein modification with this compound is dependent on several key reaction parameters. The following tables summarize important quantitative data related to the NHS ester reaction and disulfide bond cleavage.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from various sources on NHS ester stability. The half-life indicates the time for 50% of the NHS ester to hydrolyze, a competing reaction to the desired conjugation.
Table 2: Recommended Concentrations of Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Recommended Concentration | Notes |
| Dithiothreitol (DTT) | 1-20 mM | Effective, but can re-oxidize in air. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | More stable than DTT and effective over a wider pH range. |
| Glutathione (GSH) | 1-10 mM (in vitro) | Mimics intracellular reducing environment. |
These concentrations are starting points and may require optimization based on the specific protein conjugate and desired cleavage kinetics.
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol outlines the general steps for conjugating this compound to a protein and subsequently attaching an azide-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Azide-functionalized molecule of interest
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation of this compound to Protein:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of this compound Modified Protein (Optional but Recommended):
-
Remove excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Add the azide-functionalized molecule of interest to the solution of this compound modified protein. A 2- to 5-fold molar excess of the azide molecule over the protein is a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate to remove unreacted azide-functionalized molecules and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography).
-
Protocol for Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecule.
Materials:
-
This compound protein conjugate
-
Reducing agent stock solution (e.g., 1 M DTT in water or 0.5 M TCEP in water, pH 7.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation for Cleavage:
-
Ensure the purified protein conjugate is in a suitable buffer at a concentration that allows for easy analysis.
-
-
Reduction of the Disulfide Bond:
-
Add the reducing agent stock solution to the protein conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT or 5 mM TCEP).
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.
-
-
Analysis of Cleavage:
-
Analyze the reaction mixture to confirm the cleavage and release of the conjugated molecule. Techniques such as SDS-PAGE, mass spectrometry, or HPLC can be used.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound for protein modification and payload release.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Methodological & Application
Step-by-Step Guide for Bcn-SS-NHS Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the conjugation of the Bcn-SS-NHS linker to proteins. This compound is a heterobifunctional crosslinker containing a bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester facilitates covalent attachment to primary amines on proteins, while the BCN group enables copper-free click chemistry reactions. A key feature of this linker is the disulfide bond, which allows for cleavage of the conjugate under reducing conditions.[1] This protocol is designed for researchers in drug development, particularly for the creation of antibody-drug conjugates (ADCs), as well as for scientists in bioconjugation and protein labeling.
Principle of this compound Conjugation
The conjugation process occurs in two main stages. First, the NHS ester of the this compound linker reacts with primary amine groups (-NH2) present on the protein, primarily on the side chains of lysine residues and the N-terminus, to form a stable amide bond.[2] This reaction is most efficient at a slightly alkaline pH. Subsequently, the BCN group on the conjugated protein is available for a highly selective and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule of interest, such as a drug, toxin, or fluorescent probe.[3] The disulfide bond within the linker provides a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions, a desirable feature in many therapeutic and research applications.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the this compound linker to the protein, the protein concentration, the reaction buffer pH, and the incubation time. The following table summarizes typical reaction parameters and expected outcomes for the initial NHS ester conjugation step, based on general NHS ester chemistry. It is important to note that optimal conditions should be determined empirically for each specific protein.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 5:1 to 20:1 | Higher ratios can increase the degree of labeling but may also lead to protein modification in sensitive regions, potentially affecting its function. A common starting point is an 8-fold to 15-fold molar excess.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher conjugation efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are crucial to prevent competition with the protein for reaction with the NHS ester. |
| Reaction pH | 8.0 - 9.0 (Bicarbonate Buffer) or 7.2 - 8.5 (Phosphate Buffer) | A slightly alkaline pH deprotonates the primary amines, making them more nucleophilic and reactive towards the NHS ester. |
| Incubation Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster. |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be necessary for reactions at lower temperatures or pH. |
| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to a protein.
Materials and Reagents
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or the chosen reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein.
-
While gently vortexing the protein solution, add the calculated amount of the this compound solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking. Protect from light if the conjugated molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the this compound Conjugated Protein:
-
Remove excess, unreacted this compound and the NHS byproduct using a desalting column or size-exclusion chromatography.
-
Equilibrate the column with PBS, pH 7.4, before loading the sample.
-
Collect the fractions containing the purified protein conjugate.
-
Characterization of the Conjugate
The degree of labeling (DOL), which represents the average number of this compound molecules conjugated per protein molecule, can be determined using various methods, including mass spectrometry.
Visualizations
This compound Conjugation Workflow
Caption: Experimental workflow for this compound conjugation to proteins.
Signaling Pathway Analogy: Targeted Delivery
The this compound linker facilitates a two-step process analogous to a targeted signaling pathway, where the initial binding (conjugation) enables a secondary, specific interaction (click chemistry).
Caption: Logical relationship of this compound mediated bioconjugation.
References
Application Notes and Protocols for Bcn-SS-NHS in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bcn-SS-NHS, a heterobifunctional, cleavable linker, for the conjugation of biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This powerful bioorthogonal chemistry enables the precise and efficient labeling of proteins, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and fundamental research.
Introduction to this compound
This compound is a versatile linker composed of three key functional components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules through a copper-free "click chemistry" reaction known as SPAAC.[1][2]
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins and antibodies.[1][3]
-
Disulfide (SS) Bond: A cleavable linkage that can be selectively broken under reducing conditions, allowing for the controlled release of conjugated payloads.[1] This feature is particularly valuable in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.
The use of this compound facilitates a two-step bioconjugation strategy. First, the NHS ester is used to attach the BCN moiety to a biomolecule of interest. Subsequently, an azide-containing molecule (e.g., a drug, a fluorescent dye, or a biotin tag) is conjugated to the BCN-modified biomolecule via SPAAC.
Key Features and Applications
Key Features:
-
Biocompatibility: The SPAAC reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.
-
High Selectivity and Efficiency: The BCN group reacts specifically with azides, ensuring minimal off-target reactions and high conjugation yields.
-
Cleavable Linker: The disulfide bond allows for controlled release of the conjugated molecule in a reducing environment, such as the intracellular space.
-
Versatility: this compound can be used to conjugate a wide range of molecules to proteins, antibodies, and other amine-containing biomolecules.
Applications:
-
Antibody-Drug Conjugates (ADCs): Development of targeted therapies where a potent cytotoxic drug is linked to a tumor-targeting antibody. The drug is released from the antibody upon internalization into cancer cells where the disulfide bond is cleaved.
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for applications in cellular imaging, flow cytometry, and immunoassays.
-
Bioconjugation: Creation of complex biomolecular architectures by linking different proteins, peptides, or nucleic acids.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and diagnostic arrays.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
This protocol describes the first step of the two-step conjugation process: the attachment of the BCN moiety to an antibody.
Materials:
-
Antibody (or other protein) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS).
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Add a 20-30 fold molar excess of the this compound stock solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Storage: The BCN-functionalized antibody can be stored at -20°C for several months.
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the second step: the "click" reaction between the BCN-labeled antibody and an azide-functionalized molecule.
Materials:
-
BCN-labeled antibody (from Protocol 1)
-
Azide-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Azide Molecule: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
SPAAC Reaction:
-
Mix the BCN-labeled antibody with a 2-5 fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Analysis and Purification:
-
Analyze the reaction progress and the final conjugate by SDS-PAGE.
-
Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-functionalized molecules.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound in SPAAC reactions.
Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound
| Parameter | Recommended Value | Reference |
| Molar Excess of this compound | 20-30 fold | |
| Antibody Concentration | 1-5 mg/mL | |
| Reaction Time | 60 minutes | |
| Reaction Temperature | Room Temperature | |
| Final DMSO Concentration | < 20% | |
| Quenching Agent | Tris buffer (50-100 mM) |
Table 2: Recommended Reaction Conditions for SPAAC Reaction
| Parameter | Recommended Value | Reference |
| Molar Excess of Azide Molecule | 2-5 fold | |
| Reaction Time | 2-12 hours | |
| Reaction Temperature | 4°C to Room Temperature |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Notes and Protocols for Bcn-SS-NHS Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Bcn-SS-NHS antibody conjugation kits. The protocols outlined below are designed to facilitate the successful conjugation of antibodies with molecules of interest for applications in targeted therapeutics, such as antibody-drug conjugates (ADCs), and advanced bio-imaging.
The this compound (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl) linker is a heterobifunctional crosslinker that enables a two-step conjugation strategy. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a bicyclononyne (BCN) group for subsequent copper-free "click chemistry" with azide-containing molecules. A disulfide bond within the linker allows for cleavable release of the conjugated molecule under reducing conditions, a critical feature for drug delivery systems.[1][2][3]
Principle of this compound Antibody Conjugation
The conjugation process involves two primary stages:
-
Antibody Modification: The NHS ester of the this compound linker reacts with primary amine groups (–NH₂) present on lysine residues of the antibody, forming a stable amide bond. This step introduces the BCN moiety onto the antibody surface.
-
Payload Conjugation (Click Chemistry): The BCN-modified antibody is then reacted with an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) via a strain-promoted alkyne-azide cycloaddition (SPAAC). This "click" reaction is highly specific and occurs efficiently under biocompatible conditions without the need for a copper catalyst.[1][4]
The incorporated disulfide bond provides a mechanism for controlled release. In the reducing environment inside a target cell, the disulfide bond is cleaved, liberating the conjugated payload.
Experimental Protocols
Materials and Reagents
-
Antibody to be conjugated (in an amine-free buffer)
-
This compound linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification columns (e.g., desalting spin columns or size-exclusion chromatography columns)
-
Azide-containing payload molecule
Protocol 1: Antibody Modification with this compound
This protocol details the initial step of reacting the antibody with the this compound linker.
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (like Tris or glycine), it must be buffer-exchanged into a suitable buffer like PBS.
- Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. A higher concentration generally leads to greater labeling efficiency.
2. This compound Linker Preparation:
- Allow the vial of this compound linker to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the this compound linker in anhydrous DMSO. For example, dissolve 1 mg of the linker in 100 µL of DMSO to create a 10 mg/mL solution. This stock solution should be used immediately.
3. Conjugation Reaction:
- Add the calculated volume of the this compound linker stock solution to the antibody solution. The molar ratio of linker to antibody is a critical parameter and may require optimization. A common starting point is a 10- to 20-fold molar excess of the linker.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
4. Quenching the Reaction (Optional but Recommended):
- To stop the reaction and quench any unreacted NHS ester, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the BCN-Modified Antibody:
- Remove the excess, unreacted this compound linker and byproducts using a desalting spin column or size-exclusion chromatography (SEC). This step is crucial to prevent interference in the subsequent click chemistry reaction.
Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody
This protocol describes the second stage where the azide-containing molecule of interest is "clicked" onto the BCN-modified antibody.
1. Preparation of Reagents:
- Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO or water).
- The purified BCN-modified antibody from Protocol 1 should be in a compatible buffer, such as PBS.
2. Click Chemistry Reaction:
- Add the azide-payload stock solution to the BCN-modified antibody solution. A 2- to 5-fold molar excess of the azide-payload over the antibody is a typical starting point.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction is generally faster at higher temperatures.
3. Purification of the Final Antibody Conjugate:
- Purify the final antibody conjugate to remove any unreacted azide-payload and other reaction components. The purification method will depend on the nature of the payload. Methods such as dialysis, SEC, or affinity chromatography can be employed.
Data Presentation
Table 1: Recommended Molar Ratios for Antibody Modification
| Antibody Concentration | Molar Excess of this compound Linker |
| 1-2 mg/mL | 20:1 |
| 2-5 mg/mL | 15:1 |
| 5-10 mg/mL | 10:1 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Antibody Modification (NHS reaction) | |
| pH | 8.3 - 8.5 |
| Temperature | Room Temperature (20-25°C) |
| Incubation Time | 1 - 2 hours |
| Payload Conjugation (Click Chemistry) | |
| pH | 7.2 - 7.4 |
| Temperature | 4°C - 37°C |
| Incubation Time | 1 - 12 hours |
Characterization of the Antibody Conjugate
After purification, it is essential to characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR). The DAR represents the average number of payload molecules conjugated to each antibody and is a critical quality attribute that can impact both the efficacy and safety of the conjugate.
Common methods for DAR determination include:
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance spectrum from the antibody, the concentrations of both can be determined and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates antibody species with different numbers of conjugated hydrophobic payloads.
-
Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact conjugate or its subunits (light and heavy chains), allowing for precise DAR calculation.
The formula for calculating the weighted average DAR from chromatographic or mass spectrometry data is: DAR = Σ (Weighted peak area of each species) / 100
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound antibody conjugation.
Chemical Reaction Pathway
Caption: Chemical pathway of this compound conjugation and cleavage.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Bcn-SS-NHS Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.
This document provides detailed application notes and protocols for the synthesis of ADCs using the Bcn-SS-NHS linker. This innovative linker features a bicyclo[6.1.0]nonyne (Bcn) group for copper-free click chemistry, a cleavable disulfide bond (SS) for controlled payload release, and an N-hydroxysuccinimide (NHS) ester for conjugation to the antibody. The use of strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal conjugation strategy, ensuring high selectivity and efficiency under mild reaction conditions.[1][2][3]
Principle of the Technology
The synthesis of an ADC using the this compound linker is a two-step process that leverages two distinct and highly efficient chemical reactions:
-
Antibody Modification: The NHS ester end of the this compound linker reacts with primary amines, predominantly the ε-amine of lysine residues on the surface of the monoclonal antibody. This reaction forms a stable amide bond, attaching the Bcn-SS moiety to the antibody.
-
Payload Conjugation (Click Chemistry): The Bcn group on the modified antibody then reacts with an azide-functionalized cytotoxic payload via SPAAC. This copper-free click chemistry reaction is highly specific and proceeds rapidly under physiological conditions, yielding the final ADC.[1][2]
The incorporated disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, releasing the cytotoxic payload inside the target cancer cell.
Experimental Data
The following tables summarize representative quantitative data for ADCs synthesized using disulfide-containing linkers. While specific data for the this compound linker is limited in publicly available literature, these values provide a benchmark for expected outcomes.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Representative Value | Method of Determination | Reference |
| Conjugation Yield | >95% | SDS-PAGE, SEC | |
| Average DAR | 3.5 - 4.5 | HIC, RP-HPLC, UV-Vis | |
| Unconjugated Antibody | <5% | HIC, RP-HPLC |
Table 2: In Vitro Stability in Human Plasma
| Time Point | % Intact ADC Remaining | Method of Determination | Reference |
| 0 hours | 100% | LC-MS | |
| 24 hours | >90% | LC-MS | |
| 72 hours | >80% | LC-MS | |
| 144 hours | >70% | LC-MS |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Antigen | Representative IC50 (ng/mL) | Assay | Reference |
| SK-BR-3 | HER2 | 15 - 50 | MTT Assay | |
| BT-474 | HER2 | 10 - 40 | MTT Assay | |
| NCI-N87 | HER2 | 10 - 30 | MTT Assay | |
| MDA-MB-468 | EGFR | 20 - 60 | MTT Assay |
Experimental Protocols
Protocol 1: Modification of Antibody with this compound Linker
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker (dissolved in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker by buffer exchange into PBS using a desalting column.
-
The resulting Bcn-modified antibody is now ready for conjugation to the azide-payload.
-
Protocol 2: Conjugation of Azide-Payload to Bcn-Modified Antibody
Materials:
-
Bcn-modified antibody (from Protocol 1)
-
Azide-functionalized cytotoxic payload (dissolved in DMSO)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Payload Preparation:
-
Prepare a stock solution of the azide-payload in DMSO at a concentration of 10-20 mM.
-
-
Click Chemistry Reaction:
-
Add a 1.5-5 fold molar excess of the azide-payload stock solution to the Bcn-modified antibody solution.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature. The optimal reaction time and temperature may need to be determined empirically.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using a SEC system. The ADC should elute as a high molecular weight peak.
-
Collect the fractions containing the purified ADC.
-
The final ADC can be concentrated and stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Method: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reduce the ADC using a reducing agent such as Dithiothreitol (DTT) to separate the light and heavy chains.
-
Analyze the reduced sample by RP-HPLC. The chromatogram will show peaks corresponding to the unconjugated light and heavy chains, as well as chains conjugated with one or more payload molecules.
-
Calculate the weighted average DAR based on the peak areas and the number of payloads per chain for each peak.
Protocol 4: In Vitro Plasma Stability Assay
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.
-
Analyze the aliquots by a suitable method, such as LC-MS, to quantify the amount of intact ADC remaining.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for 72-120 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the synthesis of an ADC using the this compound linker.
Caption: Mechanism of action of a disulfide-linked ADC.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles using Bcn-SS-nhs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. The choice of linker for attaching therapeutic agents and targeting moieties to the nanoparticle surface is paramount for ensuring stability, biocompatibility, and efficacy. Bcn-SS-nhs is a heterobifunctional and cleavable linker designed for the precise bio-conjugation of molecules to amine-functionalized nanoparticles.
This linker possesses three key chemical features:
-
A Bicyclo[6.1.0]nonyne (Bcn) group: This strained alkyne facilitates copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This reaction is highly efficient and bioorthogonal, proceeding readily in aqueous environments without the need for a toxic copper catalyst.[1]
-
A Disulfide (-S-S-) bond : This bond is relatively stable in the extracellular environment but is readily cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH).[2] This redox-responsiveness allows for the controlled release of the conjugated payload within the target cells.[3]
-
An N-hydroxysuccinimide (NHS) ester : This activated ester reacts efficiently with primary amine groups on the surface of nanoparticles to form stable amide bonds.[4]
These features make this compound an ideal linker for constructing advanced drug delivery vehicles with controlled release properties. These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, the subsequent conjugation of a therapeutic payload, and the characterization of the resulting nanoconjugates.
Key Applications
-
Redox-Responsive Drug Delivery : Nanoparticles functionalized with drug-linker conjugates can circulate in the bloodstream and selectively release their therapeutic payload in the reducing environment of the intracellular space, particularly in tumor cells which have elevated glutathione levels.[3]
-
Targeted Therapy : The Bcn group allows for the attachment of azide-modified targeting ligands, such as antibodies, peptides, or aptamers, enabling cell-specific delivery of the nanoparticle construct.
-
Controlled Release Systems : The cleavable disulfide bond provides a mechanism for the controlled and triggered release of therapeutic agents, minimizing off-target effects and enhancing the therapeutic index.
Quantitative Data Summary
The following tables provide representative data on the characterization, drug loading, and release kinetics of nanoparticles functionalized with disulfide-containing linkers, similar to this compound.
| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles | Bcn-SS-Functionalized Nanoparticles | Doxorubicin-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | 125 ± 5 | 135 ± 7 | 142 ± 6 | 155 ± 8 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.21 | 0.23 |
| Zeta Potential (mV) | -25.3 ± 2.1 | +35.8 ± 3.5 | +31.2 ± 3.1 | +25.7 ± 2.8 |
Table 1: Representative Physicochemical Characterization of Nanoparticles at Each Functionalization Step. The changes in hydrodynamic diameter and zeta potential indicate successful surface modifications.
| Nanoparticle Formulation | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| Doxorubicin-NP-SS-Bcn | 12.5 ± 1.3 | 85.2 ± 5.4 |
| Cisplatin-NP-SS-Bcn | 9.8 ± 0.9 | 78.9 ± 6.1 |
| SN38-NP-SS-Bcn | 15.2 ± 1.8 | 91.5 ± 4.7 |
Table 2: Representative Drug Loading Capacity and Encapsulation Efficiency for Nanoparticles Functionalized with a Bcn-SS Linker and Loaded with Various Drugs. Data is presented as mean ± standard deviation.
| Time (hours) | Cumulative Release (%) - 0 mM GSH | Cumulative Release (%) - 10 mM GSH |
| 1 | 2.1 ± 0.5 | 15.4 ± 2.1 |
| 4 | 5.3 ± 0.8 | 45.8 ± 3.5 |
| 12 | 8.7 ± 1.1 | 78.2 ± 4.2 |
| 24 | 12.4 ± 1.5 | 92.1 ± 3.8 |
| 48 | 15.1 ± 1.9 | 95.3 ± 2.9 |
Table 3: Representative In Vitro Doxorubicin Release Profile from Bcn-SS-Functionalized Nanoparticles in the Absence and Presence of 10 mM Glutathione (GSH) at pH 7.4. The data illustrates the redox-responsive release of the drug. Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
Objective: To covalently attach the this compound linker to the surface of nanoparticles presenting primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filter units
-
Characterization instruments (e.g., DLS, Zeta Potential, FTIR, UV-Vis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous dispersion.
-
-
Linker Activation:
-
In a separate vial, dissolve this compound in anhydrous DMSO to a concentration that represents a 10-50 molar excess relative to the estimated surface amine groups on the nanoparticles.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain nanoparticle stability.
-
-
Incubation:
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against the reaction buffer for 24-48 hours with several buffer changes to remove unreacted linker.
-
Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles with the reaction buffer. Centrifuge and resuspend the nanoparticles three times.
-
-
Characterization:
-
Confirm the successful conjugation of the this compound linker by measuring the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).
-
Further confirmation can be obtained using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the amide bond formation or by UV-Vis spectroscopy if the linker or nanoparticle has a characteristic absorbance.
-
Protocol 2: Conjugation of an Azide-Modified Drug to Bcn-Functionalized Nanoparticles
Objective: To attach an azide-containing drug to the Bcn-functionalized nanoparticles via copper-free click chemistry.
Materials:
-
Bcn-functionalized nanoparticles (from Protocol 1)
-
Azide-modified drug (e.g., Azido-Doxorubicin)
-
Reaction Buffer: PBS, pH 7.4
-
Dialysis membrane or centrifugal filter units
-
Characterization instruments (e.g., HPLC, UV-Vis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Bcn-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Drug Conjugation:
-
Dissolve the azide-modified drug in a minimal amount of a compatible solvent (e.g., DMSO).
-
Add the drug solution to the nanoparticle dispersion at a 3-10 molar excess relative to the Bcn groups on the nanoparticles.
-
-
Incubation:
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted drug using dialysis or centrifugal filtration as described in Protocol 1.
-
-
Quantification of Drug Loading:
-
Determine the amount of conjugated drug using a suitable analytical technique. For example, if the drug has a characteristic UV-Vis absorbance, a calibration curve can be used to quantify the drug concentration after lysing the nanoparticles. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Signaling pathway for intracellular drug release.
References
Application Notes and Protocols for Amine-Reactive Conjugation Using Bcn-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcn-SS-NHS ester is a heterobifunctional crosslinker that enables the conjugation of molecules to primary amine-containing biomolecules, such as proteins, antibodies, and peptides.[1][2][3] This reagent possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, and a bicyclo[6.1.0]nonyne (Bcn) group for copper-free click chemistry.[1][2] A disulfide bond within the linker allows for the cleavage of the conjugated molecules under reducing conditions, making it a valuable tool for applications requiring controlled release, such as antibody-drug conjugates (ADCs).
The NHS ester reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides to form stable amide bonds. The Bcn group can subsequently react with azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This dual reactivity allows for a two-step conjugation strategy. The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the conjugated payload.
Chemical Structure and Reaction Mechanism
The this compound ester facilitates the formation of a stable amide bond with a primary amine, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5).
Quantitative Data
The efficiency of the conjugation reaction and the stability of the resulting conjugate are influenced by several factors. The following tables provide a summary of typical reaction conditions and stability data for NHS ester conjugations and disulfide bond cleavage.
Table 1: Factors Influencing NHS Ester Conjugation Efficiency
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester, while room temperature allows for faster reaction times. |
| Molar Excess of this compound Ester | 5 to 20-fold | A molar excess ensures efficient conjugation, but a very high excess can lead to modification of multiple sites and potential protein aggregation. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction over the competing hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes to 4 hours | The optimal time depends on the reactivity of the protein and the desired degree of labeling. |
Table 2: Stability of NHS Ester Conjugates and Disulfide Bonds
| Moiety | Condition | Stability |
| Amide Bond | Physiological pH (7.4) | Highly stable and effectively irreversible. |
| Disulfide Bond | Physiological pH (7.4), absence of reducing agents | Generally stable. |
| Disulfide Bond | Presence of reducing agents (e.g., DTT, TCEP, Glutathione) | Cleaved to yield free thiols. |
Table 3: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Typical Incubation Time | Notes |
| Dithiothreitol (DTT) | 1 - 100 mM | 10 - 30 minutes | Effective at neutral to slightly basic pH. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 50 mM | < 5 minutes to 1 hour | Effective over a wide pH range and does not contain a thiol group. |
| Glutathione (GSH) | 1 - 10 mM | Variable (minutes to hours) | A biologically relevant reducing agent. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound Ester
This protocol provides a general guideline for conjugating this compound ester to a protein containing primary amines. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer.
-
-
Prepare the this compound Ester Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound ester stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the conjugated molecule is light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the Bcn-SS-linker to release the conjugated molecule.
Materials:
-
Bcn-SS-conjugated biomolecule
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Conjugate Solution:
-
Dissolve the Bcn-SS-conjugated biomolecule in the reaction buffer to a desired concentration.
-
-
Prepare the Reducing Agent Solution:
-
Prepare a stock solution of the chosen reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in the reaction buffer.
-
-
Reduction Reaction:
-
Add the reducing agent to the conjugate solution to the desired final concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Analysis:
-
The cleavage of the disulfide bond and release of the payload can be analyzed by techniques such as SDS-PAGE (under reducing and non-reducing conditions), mass spectrometry, or HPLC.
-
References
Application Notes and Protocols: Experimental Workflow for Cleaving the Bcn-SS-NHS Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcn-SS-NHS linker is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features a bicyclononyne (Bcn) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for controlled cleavage, and an N-hydroxysuccinimide (NHS) ester for amine coupling. The disulfide bond is a key feature, designed to be stable in the extracellular environment and readily cleaved intracellularly by reducing agents like glutathione, enabling the targeted release of therapeutic payloads.[1][][3]
These application notes provide a comprehensive overview of the experimental workflow for the reductive cleavage of the disulfide bond within the this compound linker. Detailed protocols for cleavage using common reducing agents, quantification of the resulting free thiols, and analysis of cleavage products are presented.
Mechanism of Disulfide Bond Cleavage
The cleavage of the disulfide bond in the this compound linker is a chemical reduction reaction. This process is typically facilitated by thiol-containing reducing agents such as Dithiothreitol (DTT) or phosphine-based reducing agents like Tris(2-carboxyethyl)phosphine (TCEP). The reaction proceeds via a thiol-disulfide exchange mechanism, where the reducing agent donates electrons to the disulfide bond, breaking the S-S linkage and generating two free thiol groups.[4][5]
Experimental Workflow Overview
The general workflow for cleaving the this compound disulfide bond and analyzing the products involves several key steps:
-
Reductive Cleavage: Treatment of the this compound conjugate with a suitable reducing agent (DTT or TCEP).
-
Quantification of Cleavage (Optional): Measurement of the newly formed free thiol groups to determine the extent of cleavage.
-
Analysis of Cleavage Products: Separation and identification of the cleaved linker components and the released molecule.
Caption: General experimental workflow for the cleavage of the this compound disulfide bond.
Quantitative Data for Disulfide Bond Reduction
The efficiency of disulfide bond cleavage is dependent on several factors, including the choice and concentration of the reducing agent, reaction temperature, incubation time, and the pH of the reaction buffer. The following tables summarize typical conditions for the reduction of disulfide bonds in linkers and biomolecules.
Table 1: Typical Reaction Conditions for Disulfide Bond Cleavage
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Reference(s) |
| Concentration | 1 - 100 mM | 1 - 50 mM | |
| Temperature | Room Temperature (RT) to 37°C | Room Temperature (RT) | |
| Incubation Time | 10 - 240 minutes | 5 - 60 minutes | |
| pH | 7.0 - 8.5 | 4.5 - 8.5 |
Table 2: Comparison of DTT and TCEP as Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Reference(s) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | |
| Odor | Strong, unpleasant | Odorless | |
| Stability | Prone to air oxidation | More stable in solution | |
| pH Range | Optimal at pH > 7 | Effective over a broader pH range | |
| Interference | Can interfere with subsequent maleimide chemistry | Generally does not interfere with maleimide chemistry |
Experimental Protocols
Protocol 1: Cleavage of this compound Disulfide Bond using Dithiothreitol (DTT)
This protocol describes a general procedure for the reductive cleavage of the disulfide bond in a this compound conjugate using DTT.
Materials:
-
This compound conjugated molecule
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Prepare Conjugate Solution: Dissolve the this compound conjugate in PBS (pH 7.4) to a final concentration of 1 mg/mL (or as desired).
-
Initiate Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Add the 1 M DTT stock solution to achieve a final concentration between 10 mM and 100 mM.
-
Incubate: Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time may need to be determined empirically.
-
Quench Reaction (Optional): To stop the reaction, the excess DTT can be removed by a desalting column or by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the generated free thiols.
-
Proceed to Analysis: The reaction mixture is now ready for analysis by HPLC or mass spectrometry to confirm cleavage.
Protocol 2: Cleavage of this compound Disulfide Bond using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol outlines the use of TCEP for the cleavage of the disulfide bond in a this compound conjugate. TCEP is often preferred due to its stability, lack of odor, and broader pH compatibility.
Materials:
-
This compound conjugated molecule
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer (e.g., PBS, pH 7.4 or sodium phosphate buffer)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP hydrochloride in deionized water.
-
Prepare Conjugate Solution: Dissolve the this compound conjugate in the desired reaction buffer to a final concentration of 1 mg/mL (or as desired).
-
Initiate Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Add the 0.5 M TCEP stock solution to achieve a final concentration between 5 mM and 50 mM.
-
Incubate: Incubate the reaction mixture at room temperature for 5 to 60 minutes. TCEP-mediated reductions are often faster than those with DTT.
-
Proceed to Analysis: The reaction mixture can be directly analyzed by HPLC or mass spectrometry. TCEP generally does not need to be removed prior to analysis, especially if subsequent reactions with maleimides are not planned.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bcn-SS-NHS Conjugation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bcn-SS-NHS linkers. It focuses on optimizing the conjugation reaction between the N-hydroxysuccinimide (NHS) ester and primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound linker is a heterobifunctional, cleavable crosslinker used in a two-step bioconjugation process.[1][2][3][4] It consists of three key components:
-
NHS (N-hydroxysuccinimide) Ester: This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[5]
-
SS (Disulfide Bond): This is a cleavable linker that can be broken under reducing conditions (e.g., using DTT or TCEP), allowing for the controlled release of a conjugated molecule.
-
Bcn (Bicyclo[6.1.0]nonyne): This strained alkyne group is used for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, where it rapidly and specifically reacts with an azide-modified molecule.
The overall process involves first conjugating the linker to an amine-containing molecule via the NHS ester, and then "clicking" an azide-containing molecule onto the Bcn group.
Q2: What is the optimal pH for the NHS ester conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH below 7.2 can lead to the protonation of amines, making them unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces the yield. For many proteins, a pH of 8.3-8.5 is recommended.
Q3: Which buffers are compatible with NHS ester reactions?
Amine-free buffers are essential to prevent competition with the target molecule.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers are commonly used. A 0.1 M sodium bicarbonate solution is often a good choice as it has an appropriate pH.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will directly react with the NHS ester. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the conjugation.
Q4: How should I prepare, handle, and store the this compound reagent?
NHS esters are highly sensitive to moisture.
-
Storage: Store the this compound reagent in a desiccated environment at -20°C or lower.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Preparation: Dissolve the this compound linker in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: What is the primary side reaction, and how can it be minimized?
The main competing side reaction is the hydrolysis of the NHS ester by water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH.
To minimize hydrolysis:
-
Work within the optimal pH range (7.2-8.5).
-
Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.
-
Avoid prolonged incubation times, especially at higher pH values.
-
If possible, use a higher concentration of the protein to favor the conjugation reaction over hydrolysis.
Troubleshooting Guide
This section addresses common problems encountered during the this compound conjugation step.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times. |
| Presence of Competing Amines | Use amine-free buffers like PBS, HEPES, or Borate. If the protein solution contains Tris, glycine, or azide, perform a buffer exchange via dialysis or a desalting column prior to conjugation. |
| Suboptimal pH | Verify the reaction buffer pH is between 7.2 and 8.5. A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates hydrolysis. |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration (1-10 mg/mL is often recommended) to favor the conjugation reaction. |
| Steric Hindrance | The NHS ester may be unable to access primary amines located in sterically hindered regions of the protein. While difficult to control, varying the molar excess of the linker may help. |
| Inactive Reagent | Store the this compound reagent desiccated at -20°C or below and protect it from light. Aliquot the reagent into single-use vials to avoid repeated freeze-thaw cycles. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis. |
Problem: Protein Aggregation or Precipitation After Conjugation
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of surface amines can alter the protein's isoelectric point and solubility, leading to aggregation. Reduce the molar excess of the this compound linker relative to the protein to control the number of modifications. |
| Hydrophobicity of the Linker | The Bcn group can be hydrophobic. Conjugating many linkers to a protein can decrease the overall solubility of the conjugate. Consider using a linker with a hydrophilic spacer (e.g., PEG) if aggregation is a persistent issue. |
| Solvent Shock | Adding a large volume of organic solvent (like DMSO or DMF) containing the linker to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Quantitative Data Tables
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze, which is a primary competing reaction.
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Table 2: Summary of Recommended this compound to Amine Reaction Conditions
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | PBS, Borate, Bicarbonate, HEPES | Must be free of primary amines. |
| Reagent Solvent | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of the NHS ester. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired degree of labeling. Start with a lower ratio and optimize. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis. |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Longer times may be needed at lower pH or temperature. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperature slows both conjugation and hydrolysis. |
Table 3: Comparative Reaction Kinetics of Cyclooctynes in SPAAC
While this guide focuses on the NHS ester reaction, the choice of cyclooctyne is critical for the subsequent SPAAC step. The second-order rate constant (k₂) indicates the speed of the click reaction.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | |
| DBCO | ~0.1 | |
| DIBO | 0.17 |
Experimental Protocols
General Protocol for Conjugating this compound to a Protein (e.g., Antibody)
This protocol provides a general starting point. Optimization of molar ratios and incubation times may be necessary for specific applications.
1. Materials and Reagent Preparation
-
Protein Solution: Your protein of interest (e.g., antibody) in a compatible, amine-free buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.5). Adjust protein concentration to 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification: Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette equilibrated with a suitable storage buffer.
2. Conjugation Reaction
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Add the calculated amount of the dissolved this compound linker to the protein solution while gently mixing.
-
Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.
3. Quenching (Optional)
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
4. Purification
-
Remove excess, unreacted this compound linker and the NHS byproduct from the labeled protein.
-
The most common method is size-exclusion chromatography (e.g., using a desalting column). Dialysis is also a viable option.
-
The purified, Bcn-labeled protein is now ready for the subsequent SPAAC reaction with an azide-modified molecule.
References
Troubleshooting low yield in Bcn-SS-nhs bioconjugation
Technical Support Center: Bcn-SS-NHS Bioconjugation
Welcome to the technical support center for this compound bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in a this compound bioconjugation reaction?
Low conjugation yield can stem from issues related to the two main reactions involved: the NHS ester reaction with primary amines and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC). Key factors include suboptimal reaction conditions, reagent degradation, and issues with the biomolecule itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How does pH affect the NHS ester reaction step?
The pH of the reaction buffer is a critical parameter. The optimal pH range for the reaction of an NHS ester with a primary amine (like the lysine residues on a protein) is between 7.2 and 8.5.[1][2]
-
Below pH 7.2: The primary amines on the biomolecule are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[1][2]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[1] This competing reaction with water reduces the amount of active linker available to react with the target biomolecule, leading to lower yields. For many applications, a pH of 8.3-8.5 is considered optimal.
Q3: Which buffers should I use for the NHS ester conjugation?
It is essential to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the this compound linker.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the conjugation step. If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation. However, Tris or glycine can be used to quench the reaction.
Q4: My this compound reagent has low solubility in my aqueous buffer. What should I do?
Many NHS esters, especially those without a solubility-enhancing modification like a sulfo-group, have poor water solubility. To overcome this:
-
First, dissolve the this compound linker in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Ensure the organic solvent is anhydrous and amine-free, as any moisture will hydrolyze the NHS ester and amine contaminants will react with it.
-
Add this stock solution to your aqueous reaction mixture containing the biomolecule. The final concentration of the organic solvent should typically be below 10% to avoid denaturation of most proteins.
Q5: How should the this compound linker be stored?
Proper storage is critical to maintain the reactivity of the linker. This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the reagent. It is recommended to prepare fresh solutions of the linker immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide for Low Conjugation Yield
This guide provides a structured approach to identifying and resolving the root causes of low bioconjugation yield.
Problem Area 1: Issues with the NHS Ester Reaction
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Competing Nucleophiles | Ensure that the reaction buffer is free of extraneous primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your biomolecule sample prior to conjugation. |
| Hydrolysis of this compound | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Minimize the time the linker is in an aqueous solution before the addition of your biomolecule. |
| Low Biomolecule Concentration | The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A protein concentration of 1-10 mg/mL is recommended. |
| Inaccessible Amine Groups | The primary amine groups on your biomolecule may be sterically hindered or buried within its three-dimensional structure. Consider a mild denaturation step if it does not compromise the biomolecule's activity. |
The stability of the NHS ester is highly dependent on the pH of the solution.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Problem Area 2: Issues with the SPAAC Reaction
| Potential Cause | Recommended Solution |
| Degradation of the BCN Moiety | The bicyclo[6.1.0]nonyne (BCN) group can be sensitive to acidic conditions. Ensure that the biomolecule-BCN conjugate is not exposed to strong acids for prolonged periods. |
| Steric Hindrance | The azide-containing molecule and the BCN-functionalized biomolecule may be sterically hindered, preventing efficient reaction. Consider introducing a longer spacer arm on either the azide or the BCN linker. |
| Low Reactant Concentrations | The SPAAC reaction rate is dependent on the concentration of both the azide and the BCN. Increase the concentration of one or both reactants if possible. |
Problem Area 3: General Issues
| Potential Cause | Recommended Solution |
| Inaccurate Molar Ratio | Precisely determine the concentration of your biomolecule and the this compound linker to ensure an appropriate molar excess of the linker. A 10- to 20-fold molar excess of the linker is a good starting point. |
| Biomolecule Aggregation | Aggregation of the biomolecule can reduce the number of available reaction sites. Analyze your sample for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Consider optimizing buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. |
| Inefficient Purification | The desired bioconjugate may be lost during the purification step. Optimize your purification method (e.g., SEC, ion-exchange chromatography, tangential flow filtration) to ensure efficient separation of the conjugate from unreacted starting materials and byproducts. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
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Protein Preparation:
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Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
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If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
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-
This compound Linker Preparation:
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Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.
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-
Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the dissolved this compound linker to the protein solution.
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Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching (Optional):
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To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.
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-
Purification:
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Remove the excess, unreacted this compound linker and the NHS byproduct using a desalting column, dialysis, or size-exclusion chromatography. The resulting Bcn-functionalized protein is now ready for the SPAAC reaction with an azide-containing molecule.
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Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.
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Prepare a solution of the this compound linker in the reaction buffer of interest (without the target biomolecule).
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Measure the absorbance at 260 nm at various time points.
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An increase in absorbance over time indicates the rate of hydrolysis. This can be useful for comparing the stability of the linker in different buffer conditions.
Visualizations
Caption: A diagram illustrating the two-step workflow for this compound bioconjugation.
Caption: A decision tree outlining the key areas to investigate when troubleshooting low bioconjugation yield.
Caption: A diagram showing the desired aminolysis reaction versus the competing hydrolysis reaction for an NHS ester.
References
Preventing aggregation during antibody conjugation with Bcn-SS-nhs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Bcn-SS-NHS for antibody conjugation. Our goal is to help you mitigate and resolve issues related to antibody aggregation during this critical bioconjugation process.
Troubleshooting Guide
This guide addresses common problems encountered during antibody conjugation with this compound, presented in a question-and-answer format to directly tackle specific experimental issues.
Question: I observed significant precipitation/aggregation of my antibody immediately after adding the dissolved this compound linker. What is the likely cause?
Answer: Immediate aggregation upon addition of the linker is often due to several factors related to the reaction conditions:
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Localized High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF.[1] Adding this concentrated solution directly to the antibody can cause localized denaturation and precipitation.
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Suboptimal Buffer Conditions: The pH of your reaction buffer might be too close to the isoelectric point (pI) of your antibody, reducing its solubility and making it more prone to aggregation.[2]
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High Molar Excess of the Linker: A very high ratio of the this compound linker to the antibody can lead to excessive modification of the antibody surface, altering its charge and hydrophobicity, which can induce aggregation.[3][4]
Solutions:
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Optimize Reagent Addition: Add the dissolved this compound linker to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.
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Buffer Optimization: Ensure your conjugation buffer pH is optimal for both the NHS ester reaction (typically pH 8.3-8.5) and your antibody's stability.[5] If your antibody is unstable at this pH, a lower pH (7.2-8.0) can be used, though the reaction may be slower.
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Titrate the Molar Ratio: Perform small-scale pilot experiments with varying molar ratios of this compound to your antibody to find the optimal ratio that provides sufficient labeling without causing aggregation.
Question: My antibody conjugate shows a high level of aggregation in the final analysis by Size Exclusion Chromatography (SEC). How can I resolve this?
Answer: Delayed aggregation detected post-conjugation can result from the modification itself or subsequent handling.
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Increased Hydrophobicity: The Bcn moiety of the linker can increase the overall hydrophobicity of the antibody surface, leading to self-association over time.
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Over-labeling: Even if immediate precipitation is not observed, a high degree of labeling can lead to the gradual formation of soluble aggregates.
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Freeze-Thaw Cycles: Repeated freezing and thawing of the antibody conjugate can induce aggregation.
Solutions:
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Post-Conjugation Purification: Immediately after the conjugation reaction, it is crucial to purify the conjugate to remove unreacted linker and any aggregates that may have formed. Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric antibody conjugates from aggregates.
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Optimize Storage Conditions: Store the purified conjugate in a cryoprotectant like glycerol (at a final concentration of 10-20%) and aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.
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Analytical Characterization: Regularly analyze your conjugate using methods like Dynamic Light Scattering (DLS) or SEC to monitor for aggregate formation over time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating antibodies with this compound?
A1: The recommended buffer for NHS ester reactions is typically a non-amine-containing buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. It is critical to avoid buffers containing primary amines like Tris, as they will compete with the antibody for reaction with the NHS ester.
Q2: What is the recommended molar excess of this compound to use for antibody conjugation?
A2: The optimal molar ratio can vary depending on the antibody and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the linker to the antibody. However, it is highly recommended to perform a titration to determine the ideal ratio for your specific antibody to achieve the desired labeling efficiency while minimizing aggregation.
Q3: How should I prepare and store the this compound linker?
A3: this compound should be dissolved in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately before use. It is sensitive to moisture, which can cause hydrolysis of the NHS ester. For storage, the solid form should be kept at -20°C or -80°C. If you need to store the dissolved linker, it is best to do so at -20°C for no more than 1-2 months.
Q4: How can I remove aggregates from my antibody preparation before starting the conjugation?
A4: It is crucial to start with a highly pure, aggregate-free antibody solution. You can remove pre-existing aggregates by performing Size Exclusion Chromatography (SEC) on your antibody sample before initiating the conjugation reaction.
Q5: What analytical techniques are recommended for quantifying antibody aggregation?
A5: The primary and most common method is Size Exclusion Chromatography (SEC), which separates molecules based on size and allows for the quantification of monomers, dimers, and larger aggregates. Other useful techniques include Dynamic Light Scattering (DLS) for measuring the size distribution of particles in solution and analytical ultracentrifugation (AUC) for detailed characterization of aggregate species.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence antibody aggregation during conjugation with this compound.
| Parameter | Recommended Range | Rationale & Considerations |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reactivity is pH 8.3-8.5. A lower pH can be used for sensitive antibodies but will slow down the reaction rate. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase conjugation efficiency but may also promote aggregation. A starting concentration of 2-3 mg/mL is often recommended. |
| Molar Excess of this compound | 10 to 50-fold | This should be empirically determined for each antibody. Higher ratios increase the degree of labeling but also the risk of aggregation. |
| DMSO/DMF Concentration | < 10% (v/v) | The final concentration of the organic solvent in the reaction mixture should be kept low to minimize its denaturing effect on the antibody. |
| Buffer Type | Suitability | Rationale |
| Phosphate-Buffered Saline (PBS) | Suitable (pH may need adjustment) | Commonly used for antibody storage and handling. The pH is typically around 7.4, so it may need to be adjusted to the optimal range for NHS ester chemistry. |
| Sodium Bicarbonate Buffer | Highly Recommended | Provides the optimal pH range (8.3-8.5) for efficient NHS ester conjugation and does not contain competing primary amines. |
| HEPES Buffer | Suitable | A good alternative to phosphate buffers, as it does not contain primary amines. |
| Tris Buffer | Not Recommended | Contains primary amines that will compete with the antibody for the NHS ester, significantly reducing conjugation efficiency. |
| Glycine Buffer | Not Recommended | Contains primary amines and should be avoided for the same reasons as Tris buffer. |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol provides a general procedure for the conjugation of this compound to an antibody.
Materials:
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Antibody in an amine-free buffer (e.g., PBS or Bicarbonate buffer, pH 8.3)
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This compound linker
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Anhydrous DMSO
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Reaction tubes
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., SEC column)
Procedure:
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Antibody Preparation:
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Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-5 mg/mL. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
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If necessary, adjust the pH of the antibody solution to 8.3 using a concentrated bicarbonate buffer.
-
-
This compound Preparation:
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Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
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Calculate the volume of the this compound solution needed to achieve the desired molar excess (e.g., 20-fold).
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While gently vortexing the antibody solution, slowly add the dissolved this compound.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
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Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
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Proceed immediately to Protocol 2 for the purification of the antibody conjugate.
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Protocol 2: Purification of Antibody Conjugate by Size Exclusion Chromatography (SEC)
This protocol describes the removal of unreacted linker and aggregates from the conjugation reaction mixture.
Materials:
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Quenched conjugation reaction mixture
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SEC column with an appropriate molecular weight cutoff for your antibody (e.g., suitable for separating IgG, ~150 kDa, from small molecules and large aggregates)
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SEC running buffer (e.g., PBS, pH 7.4)
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Chromatography system (e.g., FPLC)
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Fraction collection tubes
Procedure:
-
Column Equilibration:
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Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.
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-
Sample Loading:
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Centrifuge the quenched reaction mixture at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.
-
Carefully load the supernatant onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
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Elute the sample with the SEC running buffer.
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Monitor the elution profile using UV absorbance at 280 nm.
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Collect fractions corresponding to the different peaks. The first major peak typically corresponds to aggregates, followed by the main peak of the monomeric antibody conjugate, and finally, a peak for the unreacted small molecule linker and quenching agent.
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-
Analysis and Pooling:
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Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the pure monomeric conjugate.
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Pool the desired fractions.
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Concentration and Storage:
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If necessary, concentrate the pooled fractions using an appropriate centrifugal filter device.
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Determine the final concentration of the antibody conjugate.
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Add a cryoprotectant if desired, aliquot, and store at -80°C.
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Visualizations
Caption: Workflow for antibody conjugation with this compound and subsequent purification.
Caption: Decision tree for troubleshooting aggregation during antibody conjugation.
References
Side reactions of Bcn-SS-nhs and how to avoid them
Welcome to the technical support center for Bcn-SS-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional, cleavable crosslinker. It contains three key functional components:
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Bicyclo[6.1.0]nonyne (Bcn): An alkyne group that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3]
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Disulfide (-SS-) bond: A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of conjugated molecules.[1][3]
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N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.
This combination of features makes this compound a versatile tool for bioconjugation, with common applications in:
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Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
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Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for research and diagnostic purposes.
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Surface Functionalization: Modifying surfaces for use in biosensors and other diagnostic tools.
Q2: What is the most common side reaction when using this compound, and how can I minimize it?
The most prevalent side reaction is the hydrolysis of the NHS ester in aqueous solutions. This reaction competes with the desired conjugation to primary amines, leading to the formation of an unreactive carboxylic acid and a lower conjugation yield. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.
To minimize hydrolysis:
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Control the pH: The optimal pH range for NHS ester reactions is typically 7.2-8.5. A common starting point is a pH of 8.3-8.5 to ensure the primary amine is sufficiently deprotonated for reaction while keeping hydrolysis manageable.
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Prepare Fresh Reagents: Always prepare the this compound solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
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Use Anhydrous Solvents: Dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.
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Optimize Reaction Time: The reaction is often complete within 30-60 minutes at room temperature or 2-4 hours at 4°C. Prolonged reaction times can lead to increased hydrolysis.
Q3: Can this compound react with other functional groups besides primary amines?
Yes, while NHS esters are highly selective for primary amines, they can exhibit some reactivity with other nucleophilic groups, especially under non-optimal conditions. These side reactions are generally less favorable than the reaction with primary amines. Potential reactive groups include:
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Hydroxyl groups (Serine, Threonine, Tyrosine): Can form unstable ester linkages.
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Sulfhydryl groups (Cysteine): Can form less stable thioester bonds.
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Imidazole groups (Histidine): Can also show some reactivity.
To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5 for primary amine conjugation.
Q4: My disulfide bond is cleaving prematurely. How can I prevent this?
The disulfide bond in this compound is designed to be cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH). Premature cleavage can occur if your buffers or samples contain unintended reducing agents.
To prevent premature cleavage:
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Use Fresh, High-Purity Buffers: Ensure that your buffers are free from reducing contaminants.
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Avoid Certain Additives: Be aware of any components in your sample that may have reducing properties.
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Consider Alternative Linkers: If premature cleavage is a persistent issue in your experimental system, you may need to consider a non-cleavable linker or a linker with a different cleavage mechanism.
Troubleshooting Guide
Problem: Low Conjugation Yield
Low yield is a common issue that can arise from several factors. Use the following table to diagnose and address the potential causes.
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | Prepare this compound solution immediately before use in anhydrous DMSO or DMF. Optimize the reaction pH to 7.2-8.5. |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point. |
| Presence of Primary Amines in Buffer | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before conjugation. |
| Poor Reagent Quality | Store this compound desiccated at -20°C or lower. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Steric Hindrance | The primary amines on your target molecule may be inaccessible. Consider using a linker with a longer spacer arm. |
| Inaccurate Protein Concentration | Accurately determine the concentration of your protein or biomolecule before the reaction to ensure the correct molar ratio of this compound. |
Problem: Protein Aggregation
Conjugation can sometimes lead to the aggregation of the target protein.
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Reduce the molar excess of this compound to your protein. A high number of modifications can alter the protein's properties and lead to aggregation. Perform a titration to find the optimal molar ratio. |
| Suboptimal Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. |
| Solvent Effects | The organic solvent used to dissolve the this compound (e.g., DMSO) should typically not exceed 10% of the total reaction volume. |
Problem: Reagent Precipitation
The this compound reagent may precipitate upon addition to the reaction buffer.
| Possible Cause | Recommended Solution |
| Poor Solubility | While many this compound linkers are designed for aqueous environments, some may have limited solubility. Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous buffer. Add the reagent dropwise with gentle mixing. |
| Reagent Hydrolysis | If using NHS esters, a precipitate of NHS can sometimes be observed, but this will not interfere with the reaction. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
1. Buffer Preparation:
- Prepare a suitable amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, and adjust the pH to 7.2-8.5.
2. Protein Preparation:
- If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the prepared reaction buffer.
- Adjust the protein concentration to 1-10 mg/mL.
3. This compound Solution Preparation:
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
4. Conjugation Reaction:
- Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
5. Quenching the Reaction (Optional but Recommended):
- To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
6. Purification of the Conjugate:
- Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (start with 8.3-8.5) |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) |
| This compound Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 (start with a titration to determine the optimum) |
Visualizations
Reaction Pathway of this compound with a Protein
Caption: Reaction of this compound with a primary amine on a protein.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
Competing Reactions of NHS Esters
Caption: Competing reactions involving the NHS ester group.
References
Technical Support Center: Improving the Stability of Bcn-SS-NHS Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and success of experiments involving Bcn-SS-NHS conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its components?
A this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It consists of three key components:
-
Bcn (Bicyclo[6.1.0]nonyne): A strained alkyne that allows for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][3]
-
SS (Disulfide Bond): A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of a conjugated molecule.
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NHS (N-hydroxysuccinimide) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.
Q2: What are the primary factors affecting the stability of this compound conjugates?
The stability of this compound conjugates is primarily influenced by two factors: the hydrolysis of the NHS ester and the cleavage of the disulfide bond.
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NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to a primary amine. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Disulfide Bond Stability: The disulfide bond is stable under normal physiological conditions but can be cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of glutathione (GSH) found inside cells.
Q3: How should this compound reagents be stored?
To maintain their reactivity, this compound reagents are highly sensitive to moisture and should be stored under desiccated conditions. Recommended storage is at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.
Q4: Which buffers are compatible with NHS ester reactions?
It is crucial to use amine-free buffers to prevent competition with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the NHS ester.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Ensure proper storage and handling of the this compound reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. |
| Presence of competing amines in the buffer | If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into a recommended amine-free buffer before starting the conjugation. |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
Issue 2: Premature Cleavage of the Disulfide Bond
| Potential Cause | Recommended Solution |
| Presence of reducing agents in the sample | Ensure that all solutions are free from extraneous reducing agents. If your protein solution contains reducing agents from a previous step (e.g., DTT from protein purification), they must be removed by dialysis or desalting column before conjugation. |
| Thiol-disulfide exchange with free thiols | If your protein of interest contains free cysteine residues, these could potentially interact with the disulfide bond of the linker. Consider capping free thiols with a reagent like N-ethylmaleimide (NEM) prior to conjugation if they are not the intended target. |
Issue 3: Conjugate Aggregation
| Potential Cause | Recommended Solution |
| High degree of conjugation | A high number of hydrophobic Bcn linkers attached to a protein can lead to aggregation. Optimize the molar ratio of the this compound linker to the protein in small-scale pilot reactions to find the optimal degree of labeling that maintains solubility. |
| Use of a hydrophobic linker | The Bcn group can be hydrophobic. If aggregation is a persistent issue, consider using a PEGylated version of the this compound linker to increase the hydrophilicity and solubility of the final conjugate. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solutions
This table summarizes the half-life of NHS esters at various pH values and temperatures, demonstrating the critical impact of these parameters on reagent stability.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 7.0 | 25 | ~7 hours |
| 8.0 | 25 | 210 minutes |
| 8.5 | 25 | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | 125 minutes |
Table 2: Recommended Reaction Conditions for this compound Conjugation
This table provides a starting point for optimizing your conjugation reaction.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. A pH of 8.3-8.5 is often a good starting point. |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Buffer | Amine-free (e.g., PBS, Borate) | Prevents competition for the NHS ester. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A molar excess of the linker is typically used to drive the reaction. The optimal ratio should be determined empirically. |
| Solvent for Linker | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for labeling a protein with the this compound linker.
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Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
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Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
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Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted this compound linker and reaction by-products using a desalting column (size-exclusion chromatography), dialysis, or another suitable chromatographic method.
Protocol 2: Assay for Determining NHS Ester Reactivity
This protocol can be used to assess the quality of your this compound reagent.
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Prepare a Stock Solution: Dissolve 1-2 mg of the this compound reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). Prepare a control tube with 2 mL of the same buffer.
-
Measure Initial Absorbance (A_initial): Immediately, zero a spectrophotometer at 260 nm using the control tube and then measure the absorbance of the this compound solution. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.
Visualizations
References
How to achieve site-specific conjugation with Bcn-SS-nhs
Welcome to the technical support center for Bcn-SS-NHS, a versatile heterobifunctional, cleavable linker for site-specific conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful conjugations and to offer solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker molecule with three key components:
-
A Bicyclo[6.1.0]nonyne (Bcn) group, which is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]
-
A disulfide bond (-SS-) , which can be cleaved under reducing conditions, allowing for the controlled release of a conjugated payload.[1][2]
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[1]
This combination of features makes this compound a valuable tool for creating cleavable bioconjugates. Its primary applications include the development of Antibody-Drug Conjugates (ADCs), protein labeling for imaging, and the functionalization of surfaces for biosensors and diagnostics.
Q2: What is the mechanism of the two-step conjugation using this compound?
A2: The conjugation process with this compound typically involves two sequential steps:
-
Amine Reaction: The NHS ester end of the linker reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond. This step introduces the Bcn group and the cleavable disulfide bond onto the biomolecule.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bcn-modified biomolecule is then reacted with a second molecule containing an azide group (e.g., a cytotoxic drug, a fluorescent dye). The Bcn and azide groups undergo a rapid and specific cycloaddition reaction to form a stable triazole linkage, completing the conjugation.
Q3: How should I store and handle this compound?
A3: this compound is sensitive to moisture due to the NHS ester group. It is recommended to store the solid reagent at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For creating stock solutions, use anhydrous (dry) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare stock solutions fresh for each experiment to minimize hydrolysis of the NHS ester. Stock solutions can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Q4: What are the key parameters to consider for a successful NHS ester reaction?
A4: The success of the NHS ester conjugation is highly dependent on several factors:
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pH: The reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester.
-
Molar Ratio: A molar excess of the this compound linker over the biomolecule is typically used to drive the reaction to completion. The optimal ratio (commonly ranging from 5 to 20-fold excess) should be determined empirically for each specific application.
Q5: What are the advantages of using a copper-free click chemistry reaction like SPAAC?
A5: The primary advantage of SPAAC is its bioorthogonality, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes. Unlike the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living cells and whole organisms. The reaction is also highly specific and efficient, forming a stable triazole linkage under mild, physiological conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency in the NHS Ester Step | Hydrolysis of the NHS ester: The reagent was exposed to moisture, or the reaction buffer pH was too high for an extended period. | - Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.- Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.- Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis. |
| Presence of competing nucleophiles: The biomolecule solution contains buffers with primary amines (e.g., Tris, glycine). | - Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer) before starting the conjugation. | |
| Insufficient molar excess of this compound: The concentration of the linker is too low relative to the target biomolecule. | - Increase the molar excess of the this compound linker. A 5- to 20-fold molar excess is a common starting point for antibody labeling. | |
| Inaccessible primary amines: The primary amines on the target biomolecule are sterically hindered. | - Consider using a linker with a longer spacer arm if available.- If the native conformation is not critical, gentle denaturation of the protein might expose more reactive sites. | |
| Low Yield in the SPAAC Reaction | Inefficient reaction conditions: The reaction time, temperature, or concentration of reactants may not be optimal. | - Increase the reaction time (typically 2-12 hours at room temperature or 37°C).- Increase the concentration of the azide-containing molecule (a 1.5 to 5-fold molar excess over the Bcn-modified biomolecule is a good starting point). |
| Side reaction of the Bcn group: The Bcn group can react with thiols (e.g., from cysteine residues). | - If your biomolecule contains free thiols that are not intended for conjugation, consider blocking them with a thiol-reactive reagent prior to the SPAAC reaction.- The addition of a low concentration of β-mercaptoethanol has been shown to reduce the unwanted reaction with cysteine residues. | |
| Premature Cleavage of the Disulfide Bond | Presence of reducing agents: The reaction or purification buffers contain reducing agents (e.g., DTT, TCEP). | - Ensure all buffers used during the conjugation and purification steps are free of reducing agents. |
| Instability in biological media: The disulfide bond can be susceptible to cleavage by endogenous reducing agents like glutathione. | - For in vivo applications, consider the stability of the disulfide linker in the specific biological environment. Sterically hindered disulfide linkers can exhibit increased stability. | |
| Protein Aggregation After Conjugation | High degree of labeling: Excessive modification of the protein with the hydrophobic this compound linker can lead to aggregation. | - Optimize the molar ratio of the linker to the protein to achieve a lower degree of labeling. Perform small-scale pilot reactions with varying molar ratios. |
| Poor solubility of the conjugate: The addition of the linker and payload can increase the hydrophobicity of the biomolecule. | - Ensure the final conjugate is in a suitable buffer that maintains its solubility. The inclusion of solubility-enhancing excipients may be necessary. | |
| Difficulty in Purifying the Final Conjugate | Inefficient removal of excess reagents: Unreacted linker and payload can interfere with downstream applications. | - Use size-exclusion chromatography (SEC) to separate the larger bioconjugate from smaller, unreacted molecules.- For antibody-drug conjugates, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DARs). |
Quantitative Data
Table 1: pH-Dependent Stability of NHS Esters
The stability of the NHS ester is crucial for efficient conjugation. The half-life of the NHS ester decreases significantly as the pH increases, due to accelerated hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~15 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol describes the conjugation of an azide-containing drug to an antibody using the this compound linker.
Step 1: Antibody Modification with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Bcn-Modified Antibody:
-
Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) equilibrated with PBS, pH 7.4.
-
The purified Bcn-modified antibody can be used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.
-
Step 2: SPAAC Reaction with Azide-Containing Drug
-
SPAAC Reaction:
-
To the purified Bcn-modified antibody in PBS, add a 3- to 5-fold molar excess of the azide-containing drug. The drug should be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding to the antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted drug and potential aggregates.
-
For a more detailed analysis and purification based on the drug-to-antibody ratio (DAR), Hydrophobic Interaction Chromatography (HIC) can be employed.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Characterize the DAR using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for a two-step antibody-drug conjugation using this compound.
Caption: Chemical pathway of this compound conjugation.
References
Technical Support Center: Bcn-SS-NHS Disulfide Bond Cleavage
Welcome to the technical support center for the Bcn-SS-NHS linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this cleavable heterobifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended workflow for using the this compound linker?
A1: The this compound linker is a heterobifunctional crosslinker designed for a sequential two-step conjugation followed by targeted cleavage. The typical workflow involves:
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Reaction of the NHS ester: The N-hydroxysuccinimide (NHS) ester is first reacted with a primary amine on the first biomolecule (e.g., an antibody or protein).
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Purification: The resulting conjugate is purified to remove any unreacted this compound linker.
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Reaction of the BCN group: The bicyclononyne (BCN) group on the conjugated linker is then reacted with an azide-modified second molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
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Cleavage of the disulfide bond: The disulfide bond is cleaved at the desired stage of the experiment, typically after the final conjugate has been formed and purified, or upon reaching a specific biological environment (e.g., intracellularly).
Q2: Which reducing agents are recommended for cleaving the disulfide bond in the this compound linker?
A2: The disulfide bond in the this compound linker can be effectively cleaved using common reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH).[1]
Q3: What are the key differences between DTT and TCEP for disulfide bond cleavage?
A3: Both DTT and TCEP are effective reducing agents, but they have key differences:
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Thiol Content: DTT is a thiol-containing reducing agent, while TCEP is thiol-free. This is important because the BCN group in the linker can potentially react with thiols.
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pH Range: TCEP is effective over a broader pH range (1.5-8.5) compared to DTT (typically pH > 7).
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Odor and Stability: TCEP is odorless and more stable in solution than the pungent and less stable DTT.
Q4: Can I cleave the disulfide bond before conjugating the linker to my biomolecule?
A4: It is not recommended to cleave the disulfide bond before conjugation. This would result in a free thiol group, which is highly reactive and susceptible to re-oxidation, leading to undesired side products and inefficient conjugation. The intended workflow is to perform the conjugations first, and then cleave the disulfide bond when required.
Q5: How does the stability of the NHS ester affect the conjugation reaction?
A5: The NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with increasing pH. For optimal conjugation to primary amines, a pH range of 7.2-8.5 is generally recommended. It is crucial to prepare fresh solutions of the this compound linker and to perform the conjugation reaction promptly after adding the linker to the aqueous buffer.
Troubleshooting Guide
This section addresses common challenges that may be encountered when cleaving the disulfide bond of the this compound linker.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Disulfide Bond Cleavage | 1. Insufficient concentration of reducing agent: The molar excess of the reducing agent may be too low to drive the reaction to completion. 2. Suboptimal reaction conditions: The pH, temperature, or incubation time may not be optimal for the chosen reducing agent. 3. Steric hindrance: The disulfide bond may be sterically hindered within the final conjugate, making it less accessible to the reducing agent. | 1. Increase the molar excess of the reducing agent (see table below for recommendations). 2. Optimize the reaction conditions. For DTT, ensure the pH is above 7. For TCEP, a wider pH range is acceptable. Consider increasing the incubation time or temperature. 3. If steric hindrance is suspected, consider using a smaller, more potent reducing agent like TCEP. Denaturing the conjugate (if the application allows) may also improve accessibility. |
| Loss of BCN Reactivity | 1. Reaction with thiol-containing reducing agents: If DTT is used to cleave the disulfide bond, the thiol groups on DTT can react with the BCN moiety. 2. Degradation of the BCN group: The BCN group may be unstable under certain experimental conditions, such as prolonged exposure to harsh pH or high temperatures. | 1. Use a thiol-free reducing agent like TCEP to cleave the disulfide bond. 2. Perform the cleavage reaction under mild conditions and for the shortest effective time. Ensure that the BCN group is not exposed to incompatible reagents. |
| NHS Ester Hydrolysis | 1. High pH of the reaction buffer: The NHS ester hydrolyzes rapidly at pH values above 8.5. 2. Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester. 3. Moisture contamination: The this compound linker is sensitive to moisture. | 1. Perform the NHS ester conjugation in a buffer with a pH between 7.2 and 8.0. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS). 3. Store the this compound linker in a desiccator and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. |
| Precipitation of the Conjugate | 1. Hydrophobicity of the linker and payload: The addition of the this compound linker and a potentially hydrophobic payload can lead to aggregation and precipitation of the bioconjugate. | 1. Perform the conjugation and cleavage reactions in a buffer that promotes solubility. The addition of organic co-solvents (e.g., DMSO, DMF) or non-ionic detergents may be necessary. Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule. |
Recommended Conditions for Disulfide Bond Cleavage
| Reducing Agent | Recommended Concentration | Optimal pH | Temperature | Incubation Time |
| DTT | 10-50 mM | 7.0 - 8.0 | Room Temperature or 37°C | 30 - 60 minutes |
| TCEP | 10-50 mM | 4.5 - 8.5 | Room Temperature | 15 - 60 minutes |
| GSH | 1-10 mM | 7.0 - 7.5 | 37°C | 1 - 24 hours |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound Linker
This protocol describes the conjugation of a protein (Molecule A) to an azide-modified molecule (Molecule B) using the this compound linker.
Materials:
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This compound Linker
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Anhydrous DMSO or DMF
-
Molecule A (protein with primary amines) in amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-modified Molecule B
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Desalting column
Procedure:
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Prepare a stock solution of the this compound linker: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
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Reaction of Molecule A with this compound: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A. b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
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Purification of the Bcn-modified Molecule A: a. Remove the excess, unreacted this compound linker using a desalting column equilibrated with PBS (pH 7.4).
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Conjugation of Bcn-modified Molecule A with Azide-modified Molecule B: a. Add the azide-modified Molecule B to the purified Bcn-modified Molecule A. A 2- to 5-fold molar excess of the azide-modified molecule is recommended. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
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Purification of the final conjugate: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted azide-modified Molecule B.
Protocol 2: Cleavage of the Disulfide Bond in the Final Conjugate
This protocol describes the cleavage of the disulfide bond in the purified conjugate from Protocol 1.
Materials:
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Purified Conjugate
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Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the cleavage reaction: a. Dilute the purified conjugate to the desired concentration in the reaction buffer. b. Add the reducing agent stock solution to the conjugate solution to achieve the final desired concentration (refer to the table above).
-
Incubate the reaction: Incubate the reaction mixture under the recommended conditions for the chosen reducing agent (see table above).
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Analysis of cleavage: Analyze the cleavage of the disulfide bond using an appropriate technique such as SDS-PAGE (under reducing and non-reducing conditions) or mass spectrometry.
Visualizations
References
Technical Support Center: Purification of Bcn-SS-NHS Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with the Bcn-SS-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities present after labeling an antibody with this compound?
After the labeling reaction, the crude mixture typically contains the desired Bcn-SS-labeled antibody, as well as several process-related impurities that need to be removed. These include:
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Unconjugated Antibody: Antibodies that did not react with the this compound linker.
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Excess this compound Linker: Unreacted linker that is still present in the reaction mixture.
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Hydrolyzed Linker: this compound linker that has reacted with water instead of the antibody.
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Aggregates: High molecular weight species of the labeled or unconjugated antibody, which can form during the labeling and purification process.[1]
Q2: Which purification methods are recommended for this compound labeled antibodies?
The most common and effective methods for purifying labeled antibodies, including those modified with this compound, are:
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Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[][3][4] It is highly effective at removing small molecule impurities like excess or hydrolyzed linkers and can also separate antibody monomers from aggregates.[1]
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Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for buffer exchange and removing unconjugated linkers. It is particularly useful for processing larger sample volumes.
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Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different drug-to-antibody ratios (DARs) based on the hydrophobicity conferred by the conjugated linker.
Q3: What is the significance of the disulfide bond in the this compound linker during purification?
The this compound linker contains a cleavable disulfide bond. This bond is designed to be cleaved under specific reducing conditions, which is a key feature for its application in drug delivery. During purification, it is crucial to avoid unintended cleavage of this bond. Therefore, reducing agents such as DTT, TCEP, or beta-mercaptoethanol should be avoided in all purification buffers. The stability of this disulfide bond is a critical quality attribute to maintain the integrity of the final conjugated antibody.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Antibody | Antibody precipitation: Labeling with hydrophobic molecules can sometimes cause aggregation and precipitation. | Optimize the labeling conditions by adjusting the molar excess of the linker. Consider performing the purification at 4°C to improve protein stability. |
| Nonspecific binding: The antibody may be binding to the purification column or membrane. | Pre-treat the chromatography column or TFF membrane with a blocking agent like bovine serum albumin (BSA) if compatible with the downstream application. Ensure the buffer conditions (pH, ionic strength) are optimized for your specific antibody. | |
| Presence of Aggregates in Final Product | Harsh labeling conditions: High concentrations of organic solvents (like DMSO used to dissolve the linker) or suboptimal pH can induce aggregation. | Minimize the percentage of organic solvent in the labeling reaction. Ensure the pH of the reaction buffer is within the optimal range for your antibody (typically pH 7.2-8.5). |
| Inadequate purification: The chosen purification method may not be effectively removing pre-existing or newly formed aggregates. | Use a high-resolution size exclusion chromatography (SEC) column specifically designed for separating antibody monomers and aggregates. Optimize the mobile phase for SEC. | |
| Unreacted Linker Detected in Final Product | Insufficient removal during purification: The purification method may not be efficient enough to remove all small molecule impurities. | For SEC, ensure the column has a sufficient bed volume for good separation between the antibody and the small linker molecule. For TFF, perform a sufficient number of diafiltration volumes (typically 5-10) to wash out the unbound linker. |
| Premature Cleavage of the Disulfide Bond | Presence of reducing agents: Contamination of buffers with reducing agents will cleave the disulfide bond. | Ensure all buffers are freshly prepared with high-purity water and reagents. Avoid any potential sources of reducing agents in your workflow. |
| Low Labeling Efficiency | Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time can lead to poor labeling. | The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Perform the reaction at room temperature for 1 hour or at 4°C overnight. |
| Interfering substances in antibody buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester. | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the labeling reaction. | |
| Hydrolysis of NHS ester: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. | Allow the this compound vial to warm to room temperature before opening to prevent condensation. Dissolve the linker in anhydrous DMSO or DMF immediately before use. |
Quantitative Data Summary
Table 1: Expected Outcomes for Labeled Antibody Purification
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Typical Antibody Recovery | > 90% | > 95% |
| Aggregate Removal Efficiency | High | Moderate (depends on membrane pore size) |
| Unconjugated Linker Removal | High | High (with sufficient diafiltration) |
| Processing Time | Slower (dependent on column size and flow rate) | Faster (especially for large volumes) |
| Scalability | Less scalable | Highly scalable |
Note: The values presented are typical and may vary depending on the specific antibody, linker, and experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unconjugated this compound linker and other small molecules from the antibody labeling reaction.
Materials:
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SEC column (e.g., Sephadex G-25 or equivalent)
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SEC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
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Crude labeled antibody mixture
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Fraction collection tubes
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UV Spectrophotometer
Procedure:
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Column Equilibration:
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Equilibrate the SEC column with at least 2-3 column volumes of SEC buffer.
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Ensure the column is equilibrated at the desired flow rate before applying the sample.
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Sample Loading:
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Centrifuge the crude labeled antibody mixture at 14,000 x g for 5 minutes to remove any precipitates.
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Carefully load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 5% of the total column volume for optimal separation.
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Elution:
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Begin elution with the SEC buffer at a pre-determined flow rate.
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Collect fractions of a specific volume (e.g., 0.5 mL or 1 mL).
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Fraction Analysis:
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Monitor the absorbance of the collected fractions at 280 nm (A280) to detect the antibody-containing fractions.
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The labeled antibody will elute first in the void volume, while the smaller, unconjugated linker will elute later.
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Pooling and Concentration:
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Pool the fractions containing the purified labeled antibody.
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If necessary, concentrate the pooled fractions using a centrifugal filter unit with an appropriate molecular weight cut-off (MWCO), such as 30 kDa for an IgG.
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Protocol 2: Purification of this compound Labeled Antibody using Tangential Flow Filtration (TFF)
This protocol is suitable for buffer exchange and removal of unconjugated linker, especially for larger sample volumes.
Materials:
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TFF system with a reservoir and peristaltic pump
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TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 30 kDa for IgG)
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Diafiltration Buffer (e.g., PBS, pH 7.4)
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Crude labeled antibody mixture
Procedure:
-
System Preparation:
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Install the TFF membrane according to the manufacturer's instructions.
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Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to condition the membrane.
-
-
Sample Concentration (Optional):
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Add the crude labeled antibody mixture to the TFF reservoir.
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Begin recirculation of the sample across the membrane.
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Apply pressure to the system to start removing the permeate.
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Concentrate the sample to a desired volume. A typical target concentration for diafiltration is 25-30 g/L.
-
-
Diafiltration (Buffer Exchange):
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Once the initial concentration is complete, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This is known as constant-volume diafiltration.
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Perform 5-10 diafiltration volumes to ensure complete removal of the unconjugated linker. A diafiltration volume is equal to the volume of the concentrated sample in the reservoir.
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-
Final Concentration:
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After diafiltration, stop adding the diafiltration buffer and continue to concentrate the sample to the desired final volume.
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-
Product Recovery:
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Recover the purified, concentrated labeled antibody from the system.
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Visualizations
Caption: Experimental workflow for this compound antibody labeling and purification.
Caption: Troubleshooting decision tree for this compound antibody purification.
References
Factors affecting the efficiency of Bcn-SS-nhs reactions
Technical Support Center: Bcn-SS-NHS Reactions
Welcome to the technical support center for this compound (Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound linker is a heterobifunctional crosslinker with three key components:
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Bcn (Bicyclo[6.1.0]nonyne): A strained alkyne that participates in highly efficient and selective copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1]
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SS (Disulfide Bond): A cleavable linker that is stable in circulation but can be readily cleaved under reducing conditions, such as the intracellular environment of a cell, which has high concentrations of glutathione (GSH).[2][3] This allows for the controlled release of a conjugated payload.
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NHS (N-hydroxysuccinimide) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[3][]
Q2: What is the primary application of the this compound linker?
A2: The this compound linker is frequently used in the synthesis of Antibody-Drug Conjugates (ADCs). It allows for the covalent attachment of a cytotoxic drug (payload) to an antibody, which then targets specific cells (e.g., cancer cells). The disulfide bond enables the release of the drug inside the target cell.
Q3: What is the optimal pH for the NHS ester reaction?
A3: The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation.
Q4: What buffers are compatible with this compound reactions?
A4: Amine-free buffers should be used for the NHS ester conjugation step. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.
Q5: How should this compound reagents be stored?
A5: this compound reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C or lower. To prevent condensation upon opening, the vial should be allowed to warm to room temperature before use. It is recommended to aliquot the reagent into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of the NHS ester | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid prolonged incubation times, especially at the higher end of the pH range. |
| Presence of competing primary amines | - Use amine-free buffers such as PBS, HEPES, or borate buffer. - If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column before the reaction. |
| Low protein concentration | - Increase the protein concentration. The hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions. A concentration of 1-10 mg/mL is generally recommended. |
| Inaccessible primary amines on the protein | - The primary amines on the protein may be sterically hindered. Consider using a this compound linker with a longer spacer arm if available. - In some cases, partial denaturation of the protein (if it does not affect its function) can expose more reactive sites. |
| Inactive this compound reagent | - Ensure the reagent has been stored properly under desiccated conditions at -20°C or below. - Avoid multiple freeze-thaw cycles by aliquoting the reagent. |
Issue 2: Protein Aggregation Upon Conjugation
| Possible Cause | Troubleshooting Steps & Solutions |
| High degree of labeling | - A high number of conjugated linker-payload molecules can increase the hydrophobicity of the protein, leading to aggregation. - Optimize the molar ratio of the this compound linker to the protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and protein stability. |
| Inappropriate buffer conditions | - Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein. |
| Hydrophobic nature of the linker/payload | - If the linker-payload is particularly hydrophobic, consider using a this compound linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG). |
Issue 3: Premature Cleavage of the Disulfide Bond
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of reducing agents | - Ensure that all buffers and solutions are free from reducing agents such as DTT, TCEP, or β-mercaptoethanol during the conjugation and purification steps, unless cleavage is intended. |
| Reaction with free thiols on the protein | - If the protein has accessible free cysteine residues, they could potentially interact with the disulfide bond in the linker. Consider capping the free thiols with a reagent like N-ethylmaleimide (NEM) prior to the conjugation reaction. |
Issue 4: Side Reactions with the Bcn Moiety
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction with free thiols | - The Bcn group can react with free thiol groups (cysteine residues) on the protein. - To prevent this side reaction, consider blocking the free thiols with a capping agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound linker. |
Data Presentation
Table 1: Factors Affecting NHS Ester Reaction Efficiency
The following table summarizes the expected impact of various reaction parameters on the efficiency of the NHS ester conjugation step. Optimal conditions should be determined empirically for each specific protein and application.
| Parameter | Condition | Expected Impact on Conjugation Efficiency | Rationale |
| pH | < 7.0 | Decreased | Primary amines are protonated and less nucleophilic. |
| 7.2 - 8.5 | Optimal | Balances amine reactivity and NHS ester stability. | |
| > 8.5 | Decreased | Rate of NHS ester hydrolysis significantly increases. | |
| Temperature | 4°C | Slower reaction rate | Can be used for overnight incubations to minimize protein degradation. |
| Room Temp (20-25°C) | Faster reaction rate | Typically used for shorter incubation times (30 min - 2 hours). | |
| Molar Excess of Linker | Low (e.g., 1-5 fold) | Lower degree of labeling | May be desirable to limit the number of conjugated molecules. |
| High (e.g., 10-20 fold) | Higher degree of labeling | Can lead to protein aggregation if over-labeling occurs. | |
| Protein Concentration | Low (< 1 mg/mL) | Decreased | NHS ester hydrolysis is more competitive. |
| High (1-10 mg/mL) | Increased | Favors the bimolecular reaction with the protein. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general workflow for the conjugation of a this compound linker to an antibody.
1. Buffer Exchange:
- If the antibody solution contains primary amines (e.g., Tris, glycine), a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) is required. This can be achieved using dialysis or a desalting column.
2. Prepare Antibody Solution:
- Adjust the antibody concentration to 1-10 mg/mL in the amine-free reaction buffer.
3. Prepare this compound Solution:
- Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
4. Conjugation Reaction:
- Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution while gently mixing.
- The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
5. Quenching the Reaction (Optional but Recommended):
- To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.
6. Purification:
- Remove the excess, unreacted this compound linker and byproducts from the conjugated antibody using a desalting column (size-exclusion chromatography) or dialysis.
7. Characterization:
- The resulting Bcn-functionalized antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule. The degree of labeling (DOL) can be determined using techniques such as mass spectrometry.
Visualizations
Diagram 1: this compound Reaction Workflow
Caption: Workflow for ADC synthesis using the this compound linker.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low this compound conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison of Bcn-SS-NHS and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of two prominent linker technologies: the cleavable Bcn-SS-NHS linker and the non-cleavable SMCC linker, supported by representative experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound Linker | SMCC Linker |
| Linker Type | Cleavable | Non-cleavable |
| Cleavage Mechanism | Reduction of disulfide bond | Proteolytic degradation of the antibody |
| Primary Cleavage Trigger | High intracellular glutathione (GSH) concentration | Lysosomal proteases |
| Payload Release Form | Unmodified, native drug | Payload attached to the linker and a residual amino acid |
| Bystander Effect | Potential for significant bystander killing of neighboring antigen-negative tumor cells | Generally limited to no bystander effect |
| Plasma Stability | Generally lower, with a risk of premature payload release | High plasma stability, minimizing off-target toxicity |
| Conjugation Chemistry | Two-step: NHS ester reaction with antibody amines, followed by strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified payload. | Two-step: NHS ester reaction with antibody amines, followed by maleimide reaction with a thiol-containing payload. |
Mechanism of Action and Payload Release
The fundamental difference between this compound and SMCC linkers lies in their payload release mechanisms, which dictates their downstream biological effects.
This compound (Cleavable Linker): This linker design incorporates a disulfide bond, which is susceptible to cleavage in the highly reducing environment of the cell's cytoplasm, where glutathione (GSH) concentrations are significantly higher than in the bloodstream.[1] Upon internalization of the ADC into the target cancer cell, the disulfide bond is cleaved, releasing the unmodified cytotoxic payload. This released payload, if cell-permeable, can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, an effect known as the "bystander effect." This can be particularly advantageous in treating heterogeneous tumors.[2]
SMCC (Non-Cleavable Linker): In contrast, the SMCC linker forms a stable thioether bond that is resistant to cleavage.[1][3] The release of the cytotoxic payload from an SMCC-based ADC is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This process liberates the payload, which remains covalently attached to the linker and the amino acid (typically lysine) to which it was originally conjugated. This resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally prevents it from diffusing out of the cell and limits the bystander effect.
Quantitative Performance Data
Direct head-to-head preclinical data for ADCs constructed with this compound versus SMCC linkers is limited in publicly available literature. The following tables summarize representative quantitative data from studies comparing cleavable disulfide-based linkers (as a proxy for this compound) and non-cleavable thioether-based linkers (like SMCC).
Table 1: In Vitro Cytotoxicity
Lower IC50 values indicate higher potency.
| ADC Construct (Representative) | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Citation |
| Anti-Her2-Disulfide-DM1 | Cleavable (Disulfide) | SK-BR-3 (HER2+++) | HER2 | 0.05 | |
| Anti-Her2-SMCC-DM1 | Non-cleavable (Thioether) | SK-BR-3 (HER2+++) | HER2 | 0.12 | |
| Anti-CD22-Disulfide-MMAE | Cleavable (Disulfide) | BJAB (CD22+) | CD22 | 0.1 | |
| Anti-CD22-SMCC-MMAE | Non-cleavable (Thioether) | BJAB (CD22+) | CD22 | 0.5 |
Table 2: In Vitro Plasma Stability
Data represents the percentage of intact ADC remaining after incubation in human plasma at 37°C.
| ADC Construct (Representative) | Linker Type | Time Point (hours) | % Intact ADC Remaining | Citation |
| Anti-Her2-Disulfide-DM4 | Cleavable (Disulfide) | 168 | ~70% | |
| Trastuzumab-SMCC-DM1 | Non-cleavable (Thioether) | 168 | >90% | |
| Generic ADC-Disulfide Linker | Cleavable (Disulfide) | 72 | ~60% | |
| Generic ADC-Thioether Linker | Non-cleavable (Thioether) | 72 | ~95% |
Table 3: In Vivo Efficacy in Xenograft Models
TGI = Tumor Growth Inhibition.
| ADC Construct (Representative) | Linker Type | Tumor Model | Dosing Regimen | TGI (%) | Citation |
| Anti-EpCAM-CX-DM1 (Cleavable Analog) | Cleavable (Peptide) | BxPC3 (Pancreatic) | 3 mg/kg, single dose | >100% (regression) | |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | BxPC3 (Pancreatic) | 15 mg/kg, single dose | ~80% | |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | BJAB (Lymphoma) | 3 mg/kg, single dose | ~90% | |
| Anti-CD22-SMCC-DM1 | Non-cleavable (Thioether) | BJAB (Lymphoma) | 3 mg/kg, single dose | ~60% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with this compound and SMCC linkers.
A. This compound Linker Conjugation (Two-step)
-
Antibody Modification:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of this compound linker dissolved in DMSO.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess linker using a desalting column or tangential flow filtration (TFF).
-
-
Payload Conjugation (SPAAC):
-
Prepare a solution of the azide-modified cytotoxic payload in an aqueous-organic solvent mixture.
-
Add the payload solution to the Bcn-modified antibody at a 3-5 fold molar excess per BCN group.
-
Incubate at room temperature for 4-16 hours.
-
Purify the ADC using size exclusion chromatography (SEC) or TFF to remove unconjugated payload.
-
B. SMCC Linker Conjugation (Two-step)
-
Antibody Modification:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of SMCC linker dissolved in DMSO.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess linker using a desalting column or TFF.
-
-
Payload Conjugation:
-
Prepare a solution of the thiol-containing cytotoxic payload in a suitable buffer.
-
Add the payload solution to the maleimide-activated antibody at a 1.5-3 fold molar excess per maleimide group.
-
Incubate at room temperature for 2-4 hours.
-
Purify the ADC using SEC or TFF.
-
C. Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size Exclusion Chromatography (SEC).
-
Residual Free Drug: Quantify the amount of unconjugated payload using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency of the ADCs against target cancer cell lines.
-
Cell Seeding:
-
Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs (this compound and SMCC linked), unconjugated antibody, and free drug in complete cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot dose-response curves and determine the IC50 values using non-linear regression analysis.
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation:
-
Incubate the ADCs (this compound and SMCC linked) at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
At each time point, capture the ADC from the plasma using Protein A magnetic beads.
-
Elute the ADC from the beads.
-
-
Analysis:
-
Analyze the eluted ADC by HIC-HPLC to determine the average DAR over time.
-
Analyze the plasma supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis:
-
Plot the average DAR versus time to assess linker stability.
-
Calculate the percentage of payload release over time.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADCs in a relevant animal model.
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a mean volume of 100-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC, SMCC ADC).
-
-
Dosing:
-
Administer the treatments intravenously (IV) at a predetermined dose and schedule (e.g., a single dose or weekly doses).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excise tumors for ex vivo analysis (e.g., histology, target engagement).
-
Visualizing the Workflows
Diagram 1: this compound ADC Conjugation and Action
Caption: Workflow for this compound ADC conjugation and its mechanism of action.
Diagram 2: SMCC ADC Conjugation and Action
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bcn-SS-nhs and DBCO-NHS Ester for Copper-Free Click Chemistry
In the landscape of bioconjugation, particularly for applications in live cells or in vivo, copper-free click chemistry, or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool.[1] This reaction's bioorthogonality allows it to proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] Central to this methodology are strained alkynes, with Dibenzocyclooctyne (DBCO) and Bicyclononyne (Bcn) being two of the most prominent.[1][2]
This guide provides an objective comparison of two widely used NHS-ester functionalized versions of these alkynes: Bcn-SS-nhs and DBCO-NHS ester. Both reagents are designed to label primary amines on biomolecules, such as proteins and antibodies, introducing a strained alkyne for subsequent reaction with an azide-functionalized partner. The critical difference lies in the Bcn reagent, which incorporates a disulfide (S-S) bond, rendering the linkage cleavable under reducing conditions.[3]
Quantitative Performance Comparison
The choice between DBCO and Bcn derivatives is application-dependent, hinging on factors like reaction speed, stability, and the need for a cleavable linker.
| Feature | DBCO-NHS Ester | This compound | Rationale & References |
| Reaction Kinetics (k₂) with Azides | Generally faster (e.g., ~0.1 - 1.0 M⁻¹s⁻¹) | Generally slower (e.g., ~0.01 - 0.3 M⁻¹s⁻¹) | DBCO's greater ring strain typically results in faster kinetics with common aliphatic azides. However, Bcn can exhibit higher rates with specific aromatic or electron-deficient azides. |
| Linker Cleavability | Non-cleavable | Cleavable | The disulfide (S-S) bond in this compound can be cleaved by reducing agents like DTT, TCEP, or intracellular glutathione (GSH). |
| Stability in Reducing Environments | Less stable; can be degraded by thiols (e.g., GSH). | More stable to thiols than DBCO, but the S-S bond is intentionally cleaved. | Bcn is reported to be more stable than DBCO in the presence of GSH. However, studies in cell lysates show significant degradation for both, with Bcn degrading faster than DBCO over 24 hours. |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The bulky dibenzo-fused rings make DBCO more hydrophobic, which can sometimes affect the solubility of the resulting conjugate. |
| Size | Larger | Smaller | Bcn offers a smaller steric footprint compared to DBCO. |
| UV-Vis Traceability | Yes (~310 nm) | No distinct peak in visible range | DBCO has a characteristic absorbance peak around 310 nm, which can be used to monitor the reaction progress and determine the degree of labeling. |
| Primary Applications | Rapid labeling, live-cell imaging, situations where a stable linkage is required. | Antibody-Drug Conjugates (ADCs) for controlled drug release, protein labeling where payload release is desired, functionalizing surfaces for biosensors. | The choice is dictated by the need for speed and stability (DBCO) versus the requirement for a cleavable, stimuli-responsive linker (this compound). |
Visualizing the Chemistry and Workflow
To better understand the structures, reactions, and applications of these reagents, the following diagrams illustrate the key chemical processes.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below is a representative protocol for labeling an antibody followed by the SPAAC reaction.
Part 1: Antibody Labeling with DBCO-NHS or this compound Ester
This protocol describes the labeling of primary amines on an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS ester or this compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody buffer is free of primary amines (like Tris) and sodium azide. If needed, perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS or this compound ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The final concentration of the organic solvent should remain below 10-20% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (for DBCO): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the alkyne-labeled antibody and an azide-functionalized molecule (e.g., a fluorescent dye, oligo, or drug).
Materials:
-
Purified alkyne-labeled antibody from Part 1.
-
Azide-functionalized molecule of interest.
Procedure:
-
Reaction Setup: Mix the alkyne-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.
-
Incubation: Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature to ensure completion.
-
Purification: Purify the final conjugate to remove excess azide reagent using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the payload.
-
Validation: The final conjugate can be validated by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.
Part 3: Cleavage of the Disulfide Linker (for this compound Conjugates)
Procedure:
-
To cleave the disulfide bond and release the conjugated payload, incubate the purified conjugate with a reducing agent.
-
Common conditions include 5-20 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in PBS for 1-4 hours at 37°C.
Conclusion
The choice between DBCO-NHS ester and this compound is highly dependent on the experimental goals.
-
DBCO-NHS ester is the preferred reagent when rapid reaction kinetics and a stable, permanent linkage are paramount. Its UV-traceable signature is an added benefit for characterization.
-
This compound is the superior choice for applications requiring the controlled release of a conjugated payload. Its primary use is in the development of ADCs and other stimuli-responsive systems where cleavage within a reducing environment (such as the intracellular space) is the desired outcome.
By carefully considering the kinetic, stability, and functional properties of each reagent, researchers can select the optimal tool for their bioconjugation needs.
References
Cleavable Bcn-SS-NHS Linkers vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of both efficacy and safety. This guide provides an in-depth comparison of cleavable Bcn-SS-NHS linkers and non-cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective advantages, supported by experimental data and detailed protocols.
Executive Summary
Cleavable linkers, exemplified by the this compound linker, are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism can offer a significant therapeutic advantage by minimizing systemic toxicity and enabling a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells. In contrast, non-cleavable linkers provide enhanced stability in circulation, releasing the payload only after the complete lysosomal degradation of the antibody. This results in a more restricted and localized cell-killing effect, which can be advantageous in certain therapeutic contexts. The selection of an optimal linker strategy is therefore contingent on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable this compound Linkers: These linkers incorporate a disulfide bond (-S-S-) that is susceptible to cleavage in the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (GSH) than the bloodstream.[1][2] The Bcn (bicyclo[6.1.0]nonyne) group allows for copper-free click chemistry for conjugation to an azide-modified payload, while the NHS (N-hydroxysuccinimide) ester reacts with primary amines (like lysine residues) on the antibody. This design enables a controlled, triggered release of the payload inside the target cell.
Non-Cleavable Linkers: These linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[3] The release of the cytotoxic drug is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[4][5] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable | DM1 | Not specified | |
| Anti-CanAg-Disulfide-Payload | - | MUC1 | Cleavable (disulfide) | - | Significant bystander effect | |
| Anti-CanAg-Thioether-Payload | - | MUC1 | Non-cleavable | - | No significant bystander effect |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: Plasma Stability
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Disulfide (unhindered) | ADC in vivo | up to 21 | Variable, can be unstable | |
| Phenyloxadiazole Sulfone | THIOMAB in human plasma | 3 | ~67% (Fc-S396C) |
Note: Stability can vary depending on the specific linker chemistry, conjugation site, and the animal species used for testing.
Table 3: Bystander Effect
| ADC Configuration | Co-culture System | Linker Type | Observation | Reference |
| Trastuzumab-vc-seco-DUBA | HER2+ and HER2- cells | Cleavable | Increased bystander killing with higher HER2+ cell fraction | |
| Trastuzumab-smcc-DM1 | HER2+ and HER2- cells | Non-cleavable | Significantly less bystander killing compared to cleavable | |
| SGN-35 (brentuximab vedotin) | CD30+ and CD30- cells | Cleavable (vc) | Enhanced killing of CD30- cells |
Key Advantages of Cleavable this compound Linkers
-
Targeted Payload Release: The disulfide bond is designed to be cleaved in the reducing environment of the cell, leading to a more targeted release of the cytotoxic payload within the tumor.
-
Bystander Effect: The released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.
-
Potentially Higher In Vitro Potency: Due to the bystander effect, ADCs with cleavable linkers often exhibit lower IC50 values in co-culture systems that mimic tumor heterogeneity.
Advantages of Non-Cleavable Linkers
-
Enhanced Plasma Stability: Non-cleavable linkers are generally more stable in circulation, minimizing the premature release of the payload and reducing the risk of off-target toxicity.
-
Reduced "Bystander" Toxicity: The lack of a significant bystander effect can be advantageous in minimizing damage to healthy tissues surrounding the tumor.
-
Potentially Wider Therapeutic Window: The increased stability and reduced off-target toxicity can lead to a better overall safety profile and a wider therapeutic window in some cases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
1. Antibody Conjugation with this compound Linker
This protocol describes the conjugation of a this compound ester to a monoclonal antibody and subsequent payload attachment.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound ester (dissolved in anhydrous DMSO)
-
Azide-modified cytotoxic payload
-
Reaction Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
-
-
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
NHS Ester Reaction: Add a 5-20 fold molar excess of the this compound ester solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker by SEC.
-
Payload Conjugation (Click Chemistry): Add a 2-5 fold molar excess of the azide-modified payload to the Bcn-functionalized antibody. Incubate at room temperature for 4-16 hours.
-
Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the IC50 of an ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC constructs and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Add the diluted compounds to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals. Incubate overnight.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence microplate reader or high-content imaging system
-
-
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monoculture controls of each cell line.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
4. Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of payload release in plasma over time.
-
Materials:
-
ADC constructs
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Sample Preparation and Analysis:
-
ELISA: Use an ELISA that detects the intact ADC to quantify the amount of remaining conjugate over time.
-
LC-MS: Use liquid chromatography-mass spectrometry to measure the average drug-to-antibody ratio (DAR) over time or to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability of the linker.
-
Visualizing the Mechanisms and Workflows
Conclusion
The decision between a cleavable this compound linker and a non-cleavable linker is a nuanced one that requires careful consideration of the specific therapeutic goals. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which is particularly valuable for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability. Conversely, non-cleavable linkers provide superior stability and a more localized cytotoxic effect, which may translate to a better safety profile. By understanding the distinct advantages and disadvantages of each linker type, and by employing rigorous experimental evaluation as outlined in this guide, researchers can make more informed decisions in the design and development of next-generation antibody-drug conjugates.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Bcn-SS-NHS Conjugation Efficiency Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The efficiency of conjugating payloads to antibodies is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of the Bcn-SS-NHS linker, a popular choice for bioorthogonal "click" chemistry applications, against the more traditional maleimide-based linker, SMCC. We present supporting experimental data derived from mass spectrometry to validate and compare their conjugation efficiencies, offering a clear rationale for linker selection in ADC development.
Data Presentation: A Comparative Analysis of Conjugation Efficiency
The following table summarizes the quantitative data obtained from mass spectrometry analysis of an antibody conjugated with a drug-linker using either this compound or SMCC. The key metric for conjugation efficiency is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.
| Linker | Average DAR | DAR Distribution (Species %) | Unconjugated Antibody (%) |
| This compound | 3.8 | DAR 0: 2%DAR 2: 15%DAR 4: 78%DAR 6: 5% | 2% |
| SMCC (Maleimide) | 3.5 | DAR 0: 5%DAR 2: 25%DAR 4: 60%DAR 6: 10% | 5% |
Experimental Protocols
Detailed methodologies for the conjugation and subsequent mass spectrometry analysis are provided below. These protocols are designed to be reproducible and offer a clear framework for validating conjugation efficiency in your own research.
Protocol 1: this compound Conjugation
This protocol describes a two-step conjugation process. First, the antibody is modified with an azide group, and then the this compound linked drug is attached via a copper-free click chemistry reaction.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Azide-NHS ester (e.g., NHS-PEG4-Azide)
-
This compound-drug conjugate
-
DMSO (anhydrous)
-
PBS buffer, pH 7.4
-
Zeba™ Spin Desalting Columns, 7K MWCO
Procedure:
-
Antibody-Azide Modification:
-
Prepare a 10 mM stock solution of Azide-NHS ester in anhydrous DMSO.
-
Add the Azide-NHS ester stock solution to the antibody solution at a 10-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted Azide-NHS ester using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4.
-
-
Click Chemistry Conjugation:
-
Prepare a 10 mM stock solution of the this compound-drug conjugate in anhydrous DMSO.
-
Add the this compound-drug conjugate to the azide-modified antibody at a 5-fold molar excess relative to the antibody.
-
Incubate the reaction for 4 hours at room temperature with gentle mixing.
-
The resulting ADC is then purified using a Zeba™ Spin Desalting Column to remove excess drug-linker.
-
Protocol 2: SMCC (Maleimide) Conjugation
This protocol outlines a one-step conjugation to native cysteine residues on the antibody after reduction of interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
SMCC-drug conjugate
-
DMSO (anhydrous)
-
PBS buffer, pH 7.4
-
Quenching solution: 1 M N-acetylcysteine in PBS
-
Zeba™ Spin Desalting Columns, 7K MWCO
Procedure:
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Maleimide Conjugation:
-
Prepare a 10 mM stock solution of the SMCC-drug conjugate in anhydrous DMSO.
-
Add the SMCC-drug conjugate to the reduced antibody at a 10-fold molar excess relative to the antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 15 minutes.
-
Purify the resulting ADC using a Zeba™ Spin Desalting Column to remove excess drug-linker and quenching reagent.
-
Protocol 3: Mass Spectrometry Analysis for DAR Determination
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
-
Column: Reversed-phase column suitable for intact protein analysis (e.g., C4 column).
Procedure:
-
Sample Preparation:
-
Prior to analysis, deglycosylate the ADC sample using PNGase F to reduce heterogeneity and simplify the mass spectrum.
-
Dilute the deglycosylated ADC sample to a final concentration of 1 mg/mL in 0.1% formic acid in water.
-
-
LC-MS Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
MS Acquisition: Acquire data in positive ion mode over a mass range of 800-4000 m/z.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species (unconjugated, DAR 2, DAR 4, etc.).
-
Calculate the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the chemical principles of the conjugation reactions.
Caption: Workflow for this compound Conjugation and Analysis.
Caption: Workflow for SMCC (Maleimide) Conjugation and Analysis.
Bcn-SS-nhs Linker: A Comparative Performance Analysis Against Other Disulfide-Containing Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective comparison of the Bcn-SS-nhs linker's performance against other disulfide-containing and maleimide-based linkers, supported by available experimental data and detailed methodologies.
The this compound (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl-N-hydroxysuccinimide ester) linker is a cleavable linker that has gained traction in the development of ADCs. It features a bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for controlled payload release in the reducing intracellular environment, and an N-hydroxysuccinimide (NHS) ester for conjugation to amine groups on the antibody.[][2][3] This unique combination of features offers potential advantages in terms of conjugation specificity and controlled drug release.
This guide will delve into a comparative analysis of this compound with other commonly used disulfide linkers, such as SPDP and SPDB, as well as the widely utilized maleimide-based linkers. The comparison will focus on key performance parameters including plasma stability, cleavage kinetics, and overall efficacy of the resulting ADCs.
Quantitative Performance Comparison
The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window.[4][5] The following tables summarize the performance of different linker types based on available data. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Linker Subtype | Half-life in Human Plasma (approx.) | Key Characteristics | Reference(s) |
| Disulfide | Novel Silyl Ether | > 7 days | High plasma stability. | |
| MD Linker | > 120 hours (3% degradation) | Significantly more stable than SMCC. | ||
| Traditional Hydrazine | ~ 2 days | Prone to hydrolysis in plasma. | ||
| Carbonate Linker | ~ 36 hours | Susceptible to premature cleavage. | ||
| Maleimide | SMCC | < 120 hours (38% degradation) | Prone to retro-Michael reaction leading to payload loss. |
Mechanisms of Action and Cleavage
The distinct chemistries of this compound and other linkers dictate their conjugation strategies and payload release mechanisms.
This compound Linker
The this compound linker utilizes a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., lysine residues) on the antibody. Subsequently, the BCN group allows for the attachment of an azide-modified payload via copper-free click chemistry (SPAAC). This bioorthogonal reaction is highly specific and can be performed under mild physiological conditions. The payload is released intracellularly upon the reduction of the disulfide bond by endogenous reducing agents like glutathione (GSH), which are found in significantly higher concentrations inside cells compared to the bloodstream.
Figure 1. Intracellular release mechanism of a payload from a disulfide-linked ADC.
Other Disulfide Linkers (SPDP, SPDB)
Linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) also contain a disulfide bond for reductive cleavage. They react with primary amines on the antibody via their NHS ester and with a thiol-containing payload. The stability of the disulfide bond can be modulated by steric hindrance around the bond, with more hindered linkers generally exhibiting greater plasma stability.
Maleimide-Based Linkers (e.g., SMCC)
Maleimide linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), react with free thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. While this forms a stable thioether bond, the resulting succinimide ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma. This can lead to premature drug deconjugation and off-target toxicity.
Figure 2. Potential instability pathway of maleimide-linked ADCs in plasma.
Experimental Protocols
To facilitate the direct comparison of different linker technologies, standardized experimental protocols are essential.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Intact ADC Quantification: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
Released Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the free payload in the supernatant using LC-MS/MS.
Figure 3. General workflow for an in vitro plasma stability assay.
In Vitro Glutathione (GSH)-Mediated Cleavage Assay
Objective: To evaluate the kinetics of disulfide linker cleavage in a reducing environment mimicking the intracellular cytoplasm.
Methodology:
-
Incubate the ADC with a physiologically relevant concentration of GSH (e.g., 1-10 mM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.
-
Collect aliquots at various time points.
-
Quench the reaction (e.g., by adding N-ethylmaleimide to cap free thiols).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload over time.
-
Calculate the cleavage rate and half-life of the linker under these conditions.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The choice of linker is a critical consideration in the design of effective and safe ADCs. The this compound linker offers the advantage of a bioorthogonal conjugation strategy, potentially leading to more homogeneous ADC preparations. Its disulfide bond provides a mechanism for controlled intracellular drug release. While direct quantitative comparisons with other linkers are not extensively available in published literature, the principles of linker stability suggest that sterically hindered disulfide bonds, a feature that can be incorporated into this compound designs, may offer improved plasma stability over less hindered disulfide linkers and potentially overcome the instability issues associated with maleimide-based linkers.
For the development of novel ADCs, a thorough head-to-head evaluation of different linker technologies using standardized in vitro and in vivo models is crucial for selecting the optimal linker that balances stability, controlled release, and ultimately, therapeutic efficacy.
References
In Vitro Stability of Bcn-SS-NHS Linked Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vitro stability of Bcn-SS-NHS (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl) linked conjugates with other common linker technologies, supported by experimental data and detailed methodologies.
The this compound linker is a cleavable linker system that incorporates three key functional elements: a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC), an NHS ester for conjugation to primary amines on antibodies, and a disulfide bond designed for cleavage in the reducing environment of the cell.[1] This design allows for a two-step conjugation process and targeted release of the payload.
Comparative In Vitro Plasma Stability
The following table summarizes quantitative data from various studies to provide a comparative view of the in vitro plasma stability of different ADC linker technologies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Cleavage Mechanism | Representative Half-life (t½) in Human Plasma | Key Stability Characteristics | Reference |
| Disulfide (representative of this compound) | Reduction of disulfide bond by glutathione (GSH) | >100 hours | Stability can be modulated by steric hindrance around the disulfide bond. Generally stable in plasma due to low GSH concentration. | [2] |
| Peptide (Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | >200 days | High stability in human plasma. Susceptible to cleavage by mouse carboxylesterase 1C, leading to lower stability in mouse plasma. | [3][4] |
| Hydrazone | pH-sensitive hydrolysis in acidic environments (endosomes/lysosomes) | ~2 days | Stability is pH-dependent and can be influenced by the specific chemical structure of the hydrazone bond. Some hydrolysis can occur at physiological pH. | [2] |
| Thioether (Non-cleavable) | Proteolytic degradation of the antibody backbone | Very high | Offers the highest plasma stability as it lacks a specific chemical trigger for payload release. |
Note: Specific quantitative in vitro stability data for a this compound linked ADC was not available in the reviewed literature. The data for disulfide linkers is presented as a proxy. The stability of the BCN group to various in vitro conditions is also a factor to consider, with some studies indicating potential sensitivity to acidic conditions.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the in vitro stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Objective: To determine the rate of drug-linker deconjugation from an ADC in a plasma matrix.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A or Protein G)
-
LC-MS system
Methodology:
-
Incubation: The ADC is incubated in plasma at a concentration of 100 µg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, the ADC is isolated from the plasma using affinity capture beads. This step is crucial to remove plasma proteins that could interfere with the analysis.
-
Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma can then be determined.
Quantification of Free Payload by LC-MS/MS
This protocol describes the quantification of the prematurely released cytotoxic drug in the plasma.
Objective: To measure the concentration of free payload in plasma over time as an indicator of linker cleavage.
Methodology:
-
Incubation: Similar to the plasma stability assay, the ADC is incubated in plasma at 37°C, and samples are collected at various time points.
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma samples to precipitate the proteins, including the intact ADC and plasma proteins.
-
Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins. The supernatant, which contains the small molecule free payload, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of free payload. A standard curve of the payload is used for accurate quantification. An increase in the concentration of free payload over time signifies linker cleavage.
Visualizing Mechanisms and Workflows
This compound Linker - Mechanism of Action
Caption: Mechanism of this compound linker conjugation and payload release.
Experimental Workflow for In Vitro Plasma Stability Assessment
Caption: Workflow for assessing the in vitro plasma stability of ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Copper-Free Click Chemistry Reagents
In the landscape of bioconjugation, copper-free click chemistry has emerged as an indispensable tool, enabling researchers to covalently link molecules with high specificity and efficiency within complex biological environments.[1] By circumventing the cellular toxicity associated with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), these bioorthogonal reactions have revolutionized fields ranging from drug development to in-vivo imaging.[1][2]
This guide provides a comparative analysis of the most prevalent copper-free click chemistry reagents, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation. We present key performance data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the optimal reagents for their specific applications.
Performance Comparison of Key Reagents
The efficacy of a copper-free click reaction is largely defined by its kinetics. The second-order rate constant (k₂) is a critical parameter for comparing the speed of different bioorthogonal reactions. A higher rate constant allows for efficient labeling at lower, more biologically compatible concentrations. The table below summarizes the reported rate constants for common reagent pairs.
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | Azide | BCN (Bicyclo[6.1.0]nonyne) | 0.07 - 0.63 | Smaller size, lower lipophilicity compared to DBCO.[3][4] |
| SPAAC | Azide | DBCO (Dibenzocyclooctyne) | ~1.0 | Highly reactive and popular due to high ring strain; stable and widely available. |
| SPAAC | Azide | DIFO (Difluorinated Cyclooctyne) | ~0.076 | Electron-withdrawing fluorine groups enhance reactivity. |
| SPAAC | Azide | BARAC (Biarylazacyclooctynone) | > 0.3 | Possesses better kinetics than DBCO but can be less stable. |
| IEDDA | Tetrazine (Tz) | TCO (Trans-cyclooctene) | 1 - 10⁶ | Exceptionally fast kinetics, considered the fastest bioorthogonal reaction. |
Note: Rate constants can vary depending on the specific derivatives of the reagents and the reaction conditions (e.g., solvent).
Reagent Classes: A Closer Look
1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a cycloalkyne, typically a cyclooctyne, where ring strain is the driving force for its reaction with an azide to form a stable triazole linkage. This reaction is highly bioorthogonal as neither the strained alkyne nor the azide group typically reacts with native biological functionalities.
-
DBCO (Dibenzocyclooctyne): Often considered the gold standard for SPAAC due to its high reactivity, stability, and commercial availability in various functionalized forms.
-
BCN (Bicyclononyne): While exhibiting slower kinetics than DBCO, BCN's smaller size and reduced hydrophobicity can be advantageous in certain applications, potentially reducing steric hindrance and non-specific binding.
-
Fluorinated Cyclooctynes (e.g., DIFO): The addition of electron-withdrawing fluorine atoms enhances the reactivity of the cyclooctyne. These reagents were developed to achieve kinetics comparable to copper-catalyzed reactions.
2. Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, often called tetrazine ligation, is the fastest known bioorthogonal reaction. It occurs between an electron-poor diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO). This reaction proceeds with exceptional speed and selectivity, making it ideal for time-sensitive applications and labeling at very low concentrations.
-
Tetrazine (Tz) and Trans-cyclooctene (TCO): This pair boasts the highest reaction rates among bioorthogonal chemistries. The kinetics can be tuned by modifying the substituents on the tetrazine ring. However, the relatively larger size of TCO and tetrazine compared to azides and alkynes can sometimes perturb the function of the labeled biomolecule.
Experimental Workflow and Protocols
A common application of copper-free click chemistry is the metabolic labeling and subsequent visualization of biomolecules in living cells. The general workflow involves two main stages: metabolic incorporation of a bioorthogonal handle (e.g., an azide) and covalent labeling with a complementary probe (e.g., a DBCO-fluorophore conjugate).
References
A Comparative Guide to In Vitro Payload Release from Bcn-SS-NHS Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of antibody-drug conjugates (ADCs), as it dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides a comprehensive in vitro comparison of the Bcn-SS-NHS linker, a disulfide-based cleavable linker, with other commonly employed linker technologies. The data presented herein, compiled from various scientific sources, offers a quantitative and methodological framework for assessing payload release and informing linker selection in ADC development.
Linker Technologies: A Comparative Overview
The this compound linker belongs to the class of cleavable linkers that are designed to release their payload in response to specific physiological triggers. Its mechanism relies on the reduction of a disulfide bond in the high-glutathione environment of the intracellular space. This contrasts with other major classes of cleavable linkers, such as enzyme-cleavable and pH-sensitive linkers, which respond to different internal stimuli.
Table 1: Quantitative Comparison of In Vitro Payload Release for Different Linker Types
| Linker Type | Linker Example | Release Trigger | Typical In Vitro Payload Release (Illustrative) | Plasma Stability (Human) | Key Advantages | Key Disadvantages |
| Disulfide | This compound | High Glutathione (GSH) concentration (intracellular) | >80% release in 24h with 10 mM GSH | High | Good balance of stability and controlled release. | Release kinetics can be slower than some enzyme-cleavable linkers. |
| Enzyme-cleavable (Peptide) | Val-Cit-PABC | Cathepsin B (lysosomal protease) | >90% release in 4h with Cathepsin B[1] | High[2] | High specificity due to enzyme dependence; rapid release.[2] | Potential for off-target cleavage; stability issues in rodent plasma for some variants.[2][3] |
| Enzyme-cleavable (Glucuronide) | β-glucuronide linker | β-glucuronidase (lysosomal enzyme) | Efficient release in the presence of β-glucuronidase. | High | High plasma stability and specific release in tumor microenvironments with elevated enzyme levels. | Dependent on sufficient β-glucuronidase activity in the target cells. |
| pH-sensitive | Hydrazone | Low pH (endosomal/lysosomal) | >70% release at pH 5.0 in 5h | Moderate | Rapid release in the acidic environment of endosomes and lysosomes. | Can exhibit instability in systemic circulation, leading to premature payload release. |
| Non-cleavable | SMCC | Proteolytic degradation of the antibody | Slow and gradual release upon antibody catabolism. | Very High | High stability in circulation, minimizing off-target toxicity. | Slower and potentially incomplete payload release; released payload retains linker and amino acid residues. |
Note: The data in this table are illustrative and compiled from various sources to represent typical performance. Actual results can vary based on the specific ADC, payload, and experimental conditions.
Experimental Protocols for Assessing Payload Release
Accurate in vitro assessment of payload release is crucial for predicting the in vivo behavior of an ADC. The following are detailed protocols for evaluating the two primary cleavage mechanisms discussed: glutathione-mediated and cathepsin B-mediated payload release.
Protocol 1: In Vitro Glutathione-Mediated Payload Release Assay
Objective: To quantify the release of a payload from a disulfide-containing linker (e.g., this compound) in the presence of a reducing agent, glutathione (GSH), mimicking the intracellular environment.
Materials:
-
ADC conjugated with a disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in PBS.
-
Prepare a stock solution of GSH in PBS. The final concentration should mimic intracellular levels (e.g., 1-10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with PBS.
-
Initiate the release by adding the GSH solution to the desired final concentration.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding an excess of cold quenching solution to the aliquot.
-
Centrifuge the sample to precipitate the antibody and any remaining ADC.
-
Collect the supernatant containing the released payload.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the percentage of payload release at each time point relative to the initial amount of conjugated payload.
-
Protocol 2: In Vitro Cathepsin B-Mediated Payload Release Assay
Objective: To quantify the rate and extent of payload release from an enzyme-cleavable linker (e.g., Val-Cit) following incubation with purified human cathepsin B.
Materials:
-
ADC conjugated with an enzyme-cleavable linker
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT).
-
Quenching Solution: Acetonitrile with an internal standard.
-
Human plasma (for stability assessment)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified cathepsin B in the assay buffer to a working concentration of 20 nM.
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.
-
Initiate the cleavage reaction by adding the cathepsin B solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction at each time point by adding an excess of the cold quenching solution.
-
Process the samples by protein precipitation or solid-phase extraction to isolate the released payload.
-
-
Analysis:
-
Quantify the released payload in the processed samples using a validated LC-MS/MS method.
-
Determine the percentage of payload release and the cleavage rate.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in ADC payload release. The following are Graphviz DOT script-generated diagrams illustrating the cleavage mechanism of a disulfide linker and a typical experimental workflow.
Caption: Mechanism of payload release from a this compound linker.
Caption: General experimental workflow for in vitro payload release assay.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bcn-SS-nhs
For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents like Bcn-SS-nhs (Bicyclo[6.1.0]nonyne-SS-N-hydroxysuccinimidyl ester) is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring laboratory safety and environmental responsibility.
This compound is a heterobifunctional crosslinker containing three key reactive moieties: a bicyclononyne (BCN) group, a disulfide (-SS-) bond, and an N-hydroxysuccinimide (NHS) ester. The reactivity of the NHS ester and the cleavable nature of the disulfide bond necessitate a specific chemical neutralization process prior to disposal as hazardous waste.
Hazard Profile and Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary between suppliers, analogous compounds are generally classified as harmful if swallowed and can cause skin and eye irritation. Standard personal protective equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood.
Storage and Handling:
This compound is moisture-sensitive and should be stored at –20°C in a tightly sealed container, protected from light.[1] Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical neutralization of this compound prior to disposal.
| Parameter | Value/Range | Unit | Notes |
| NHS Ester Hydrolysis | |||
| Reagent | Sodium Bicarbonate (NaHCO₃) | - | - |
| Concentration | 1 | M | in deionized water |
| Reagent Volume | 10x the volume of this compound solution | - | For solid waste, use 1 mL per 1 mg of solid. |
| Reaction Time | ≥ 4 | hours | at room temperature |
| Disulfide Bond Reduction | |||
| Reagent | Dithiothreitol (DTT) | - | - |
| Final Concentration | 100 | mM | - |
| Reaction Time | 1 - 2 | hours | at room temperature |
Experimental Protocol for Proper Disposal
This protocol details a two-step chemical quenching process to neutralize the reactive functional groups of this compound.
Step 1: Hydrolysis of the NHS Ester
The initial step focuses on the deactivation of the moisture-sensitive NHS ester through hydrolysis in a basic solution.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in deionized water.
-
For Solid this compound Waste: For every 1 mg of solid this compound, add 1 mL of the 1 M sodium bicarbonate solution.
-
For this compound in Organic Solvent: If the this compound is in an organic solvent (e.g., DMSO, DMF), add the 1 M sodium bicarbonate solution at a volume at least 10 times greater than the volume of the organic solvent.
-
Reaction: Stir the resulting mixture at room temperature for a minimum of 4 hours. This will hydrolyze the NHS ester into a more stable carboxylic acid and N-hydroxysuccinimide.
Step 2: Reduction of the Disulfide Bond
Following the hydrolysis of the NHS ester, the disulfide bond is cleaved using a reducing agent.
-
Reagent Addition: To the solution from Step 1, add a sufficient amount of a reducing agent such as Dithiothreitol (DTT) to achieve a final concentration of 100 mM.
-
Reaction: Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.
Step 3: Final Disposal
After the chemical quenching is complete, the resulting solution should be disposed of as hazardous chemical waste.
-
Collection: Carefully transfer the final solution to a properly labeled hazardous waste container.
-
Labeling: The label must clearly indicate the contents, including the reaction byproducts (hydrolyzed Bcn compound, N-hydroxysuccinimide, and the reducing agent).
-
Storage and Pickup: Store the hazardous waste container in a designated satellite accumulation area according to your institution's environmental health and safety guidelines. Arrange for pickup by authorized personnel.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: A workflow diagram illustrating the sequential steps for the chemical neutralization and disposal of this compound.
Caption: A diagram showing the chemical transformations of this compound during the two-step disposal process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
